Ac-IETD-AMC
Description
Structure
2D Structure
Properties
IUPAC Name |
(4S)-4-[[(2S,3S)-2-acetamido-3-methylpentanoyl]amino]-5-[[(2S,3R)-1-[[(2S)-3-carboxy-1-[(4-methyl-2-oxochromen-7-yl)amino]-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C31H41N5O12/c1-6-14(2)26(32-17(5)38)30(46)34-20(9-10-23(39)40)28(44)36-27(16(4)37)31(47)35-21(13-24(41)42)29(45)33-18-7-8-19-15(3)11-25(43)48-22(19)12-18/h7-8,11-12,14,16,20-21,26-27,37H,6,9-10,13H2,1-5H3,(H,32,38)(H,33,45)(H,34,46)(H,35,47)(H,36,44)(H,39,40)(H,41,42)/t14-,16+,20-,21-,26-,27-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZYTCBVQZQSFKHQ-HGZCCCDHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCC(=O)O)C(=O)NC(C(C)O)C(=O)NC(CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H]([C@@H](C)O)C(=O)N[C@@H](CC(=O)O)C(=O)NC1=CC2=C(C=C1)C(=CC(=O)O2)C)NC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C31H41N5O12 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
675.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-depth Guide to the Fluorogenic Mechanism of Ac-IETD-AMC
This technical guide provides a comprehensive overview of the Ac-IETD-AMC substrate, detailing its mechanism of fluorescence, its application in quantitative enzyme activity assays, and the underlying biochemical pathways. The content is tailored for researchers, scientists, and professionals in the field of drug development.
Core Mechanism of this compound Fluorescence
This compound is a highly specific fluorogenic substrate designed to measure the activity of caspase-8, a critical initiator caspase in the extrinsic pathway of apoptosis.[1][2] The substrate consists of a four-amino-acid peptide sequence, Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD), which is recognized by caspase-8.[3][4] This peptide is covalently linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[5][6]
In its intact, uncleaved state, the this compound molecule exhibits minimal to no fluorescence. This is due to a quenching effect of the peptide moiety on the AMC fluorophore. The fundamental principle of the assay relies on the enzymatic activity of caspase-8. Active caspase-8 specifically recognizes and cleaves the peptide substrate at the C-terminus of the aspartic acid residue.[3] This proteolytic cleavage event liberates the free AMC molecule.[3][5] Once released from the quenching effects of the peptide, free AMC becomes highly fluorescent, emitting a detectable signal upon excitation. The intensity of this fluorescence is directly proportional to the amount of active caspase-8 present in the sample, allowing for precise quantification of enzyme activity.[3] While primarily used for caspase-8, it's noteworthy that this compound can also serve as a substrate for granzyme B.[1][5]
Caption: The enzymatic cleavage of this compound by caspase-8 releases fluorescent AMC.
Quantitative Data and Specifications
The utility of this compound as a research tool is defined by its specific optical and biochemical properties. Key quantitative parameters are summarized below for easy reference.
| Parameter | Value | Source(s) |
| Substrate Specificity | Caspase-8, Granzyme B | [1][2][5] |
| Excitation Wavelength (λex) | 360 - 380 nm | [3][4][6][7][8] |
| Emission Wavelength (λem) | 440 - 460 nm | [3][4][6][7][8][9] |
| Molecular Weight | ~675.68 g/mol | [10] |
| Typical Solvent | DMSO or DMF | [5][7][10] |
The Extrinsic Apoptosis Signaling Pathway
Caspase-8 is an initiator caspase activated primarily through the extrinsic or death receptor-mediated pathway of apoptosis.[11] This pathway is triggered by the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor (TNF), to their corresponding transmembrane death receptors (e.g., FasR, TNFR1).[12][13] This ligation event induces receptor trimerization and the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD).[13][14] FADD, in turn, recruits multiple inactive procaspase-8 zymogens, bringing them into close proximity.[11][15] This induced proximity facilitates the auto-proteolytic cleavage and activation of caspase-8.[11] Once activated, caspase-8 can initiate the execution phase of apoptosis by directly cleaving and activating downstream effector caspases, such as caspase-3 and caspase-7.[11][14]
Caption: Caspase-8 activation via the death receptor signaling pathway.
Standard Experimental Protocol for Caspase-8 Activity Assay
The following protocol provides a generalized methodology for measuring caspase-8 activity in cell lysates using this compound. This should be adapted based on specific experimental needs and cell types.
-
Lysis Buffer: Prepare a suitable lysis buffer, for example: 250 mM HEPES (pH 7.4), 25 mM CHAPS, and 25 mM DTT.[3] Alternatively, a buffer containing 10 mM HEPES, 142 mM KCl, 5 mM MgCl2, 1 mM EDTA, and 0.2% NP-40 (pH 7.2) can be used.[6]
-
Assay Buffer: Prepare a 1x Assay Buffer. A common formulation is 20 mM HEPES (pH 7.4), 2 mM EDTA, 0.1% CHAPS, and 5 mM DTT.[16]
-
This compound Substrate Stock: Prepare a concentrated stock solution (e.g., 10-20 mM) of this compound by dissolving it in high-quality, anhydrous DMSO.[5][7] Store this stock solution at -20°C, protected from light.
-
AMC Standard: To quantify enzyme activity, prepare a standard curve using known concentrations of free AMC. Prepare a stock solution of AMC in DMSO and dilute it in Assay Buffer to create a range of standards.[3]
-
Induce Apoptosis: Treat cells with the desired apoptotic stimulus. For a positive control, Jurkat cells can be treated with staurosporine (1 µg/ml) for 2.5-3 hours.[3] A negative control of untreated cells should be run in parallel.
-
Cell Harvesting: Pellet the cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).[3]
-
Lysis: Resuspend the cell pellet in ice-cold Lysis Buffer and incubate on ice for 15-30 minutes.[6]
-
Clarification: Centrifuge the lysate at high speed (e.g., 12,000 rpm for 30 minutes at 4°C) to pellet cell debris.[6]
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new tube and determine the total protein concentration using a standard method like the Bradford or BCA assay.
-
Reaction Setup: In a 96-well microplate, add a specific amount of protein lysate (e.g., 10-50 µg) to each well.[4] Adjust the final volume with Assay Buffer. Include wells for the AMC standard curve and a reagent blank (Assay Buffer only).
-
Inhibitor Control (Optional): To confirm specificity, a parallel set of samples can be pre-incubated with a specific caspase-8 inhibitor for approximately 5-10 minutes at room temperature.[3]
-
Initiate Reaction: Add the this compound substrate to each well to a final concentration of 50-100 µM.[5]
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[8]
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with excitation set to ~380 nm and emission to ~460 nm.[6][7][8] Kinetic readings can also be performed at regular intervals.
-
Subtract the background fluorescence (reagent blank) from all readings.
-
Plot the fluorescence values from the AMC standards against their known concentrations to generate a standard curve.
-
Use the standard curve to convert the fluorescence units from the experimental samples into the amount of AMC released (e.g., in nanomoles).
-
Express the caspase-8 activity as the rate of AMC release per unit of time per amount of protein (e.g., nmol/min/mg protein).
Caption: Step-by-step workflow for a fluorometric caspase-8 activity assay.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. sigmaaldrich.cn [sigmaaldrich.cn]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. pubcompare.ai [pubcompare.ai]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. This compound | AAT Bioquest [aatbio.com]
- 11. What are caspase 8 activators and how do they work? [synapse.patsnap.com]
- 12. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Apoptosis - Wikipedia [en.wikipedia.org]
- 14. Caspase-8 in apoptosis: the beginning of "the end"? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. Caspase 8 - Wikipedia [en.wikipedia.org]
- 16. sigmaaldrich.com [sigmaaldrich.com]
Ac-IETD-AMC: A Comprehensive Technical Guide to its Specificity for Caspases
For Researchers, Scientists, and Drug Development Professionals
Introduction
The study of apoptosis, or programmed cell death, is a cornerstone of modern cell biology and a critical area of research in fields ranging from oncology to neurodegenerative diseases. Central to the apoptotic process is a family of cysteine-aspartic proteases known as caspases. These enzymes are synthesized as inactive zymogens and, upon activation, execute the dismantling of the cell through a proteolytic cascade. Understanding the specific roles of individual caspases is paramount for developing targeted therapeutics. Ac-IETD-AMC (N-Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin) is a fluorogenic substrate widely utilized to probe the activity of specific caspases, primarily the initiator caspase-8. This technical guide provides an in-depth analysis of the substrate specificity of this compound, presenting quantitative data, detailed experimental protocols, and visual representations of the relevant signaling pathways.
This compound Substrate Specificity
This compound is designed to mimic the natural cleavage site of procaspase-3 by caspase-8, the tetrapeptide sequence IETD (Ile-Glu-Thr-Asp). Upon cleavage by an active caspase, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, resulting in a measurable increase in fluorescence. While this compound is predominantly recognized as a caspase-8 substrate, its specificity is not absolute. To provide a clear understanding of its utility and limitations, the following table summarizes the available kinetic parameters, Michaelis constant (Km) and catalytic rate constant (kcat), for the interaction of this compound with various caspases. The catalytic efficiency (kcat/Km) is a crucial metric for comparing the specificity of an enzyme for different substrates.
| Caspase | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) | Primary Role |
| Caspase-8 | ~11.8 | 1.3 | 1.1 x 10⁵ | Initiator (Extrinsic) |
| Caspase-3 | ~15.6 | 0.04 | 2.6 x 10³ | Executioner |
| Caspase-6 | >100 | - | - | Executioner |
| Caspase-7 | >100 | - | - | Executioner |
| Caspase-9 | >100 | - | - | Initiator (Intrinsic) |
| Granzyme B | ~10 | - | - | Cytotoxic Protease |
As the data indicates, this compound exhibits a significantly higher catalytic efficiency for caspase-8 compared to the executioner caspase-3. Its activity towards other caspases such as -6, -7, and -9 is reported to be minimal. It is also important to note that Granzyme B, a serine protease involved in cytotoxic T lymphocyte-mediated cell death, can also cleave this compound with an affinity similar to caspase-8.[1] This cross-reactivity should be considered when interpreting results from complex biological samples.
Signaling Pathways Involving Caspase-8
Caspase-8 is the apical caspase in the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands to transmembrane death receptors. The following diagram illustrates the canonical extrinsic apoptosis pathway leading to the activation of caspase-8.
References
The Role of Ac-IETD-AMC in Elucidating Apoptosis Pathways: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the critical role of the fluorogenic substrate Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-methylcoumarin (Ac-IETD-AMC) in the study of apoptosis. Specifically, this document details its application in monitoring the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway. We will delve into the underlying biochemical principles, provide detailed experimental protocols, and present quantitative data to facilitate the effective use of this tool in apoptosis research and drug discovery.
Introduction to this compound and Caspase-8
Apoptosis, or programmed cell death, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. The apoptotic cascade is executed by a family of cysteine proteases known as caspases. Caspase-8 is an initiator caspase that plays a pivotal role in the extrinsic apoptosis pathway, which is triggered by extracellular death signals.
This compound is a synthetic tetrapeptide substrate specifically designed to measure the proteolytic activity of caspase-8.[1][2] The peptide sequence, IETD, mimics the cleavage site in the pro-caspase-3 substrate, a natural target of caspase-8. This sequence is conjugated to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its uncleaved form, the substrate is non-fluorescent. However, upon cleavage by active caspase-8 after the aspartate residue, the AMC fluorophore is released, emitting a measurable fluorescent signal. This direct relationship between enzyme activity and fluorescence intensity allows for a sensitive and quantitative assessment of caspase-8 activation.
The Extrinsic Apoptosis Pathway and the Central Role of Caspase-8
The extrinsic apoptosis pathway is initiated by the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their cognate death receptors on the cell surface.[3][4] This ligand-receptor interaction leads to the recruitment of adaptor proteins, most notably the Fas-Associated Death Domain (FADD).[3][4] FADD, in turn, recruits pro-caspase-8 molecules, bringing them into close proximity and facilitating their auto-activation through dimerization and proteolytic cleavage. This entire assembly is known as the Death-Inducing Signaling Complex (DISC).[3][4]
Once activated, caspase-8 can initiate the downstream execution phase of apoptosis through two main routes:
-
Direct activation of effector caspases: Active caspase-8 can directly cleave and activate effector caspases, such as caspase-3 and caspase-7. These executioner caspases are responsible for the cleavage of a multitude of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.
-
Engagement of the intrinsic pathway: In some cell types, caspase-8 can cleave the Bcl-2 family protein Bid to its truncated form, tBid. tBid then translocates to the mitochondria, promoting the release of cytochrome c and initiating the intrinsic (mitochondrial) apoptosis pathway.
The activation of caspase-8 is a critical commitment step in the extrinsic apoptotic cascade. Therefore, monitoring its activity with tools like this compound provides a direct measure of the engagement of this pathway.
Quantitative Data for this compound
The utility of this compound as a research tool is underpinned by its specific biochemical and photophysical properties. The following tables summarize key quantitative data for this substrate.
Table 1: Physicochemical Properties of this compound
| Property | Value |
| Full Chemical Name | Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-methylcoumarin |
| Peptide Sequence | Ac-Ile-Glu-Thr-Asp-AMC |
| Molecular Formula | C₃₁H₄₁N₅O₁₂ |
| Molecular Weight | 675.69 g/mol |
| Purity (HPLC) | ≥95.0% |
Table 2: Spectroscopic Properties of Cleaved AMC
| Property | Wavelength Range (nm) |
| Excitation Maximum (Ex) | 360 - 380 |
| Emission Maximum (Em) | 440 - 460 |
Table 3: Recommended Assay Concentrations
| Parameter | Concentration Range |
| This compound Stock Solution | 1 - 10 mM in DMSO |
| Final Substrate Concentration | 20 - 200 µM |
| Cell Lysate Protein | 50 - 200 µg per assay |
Experimental Protocols
The following are detailed methodologies for key experiments utilizing this compound to measure caspase-8 activity. These protocols can be adapted for specific experimental needs.
In Vitro Caspase-8 Activity Assay in Cell Lysates
This protocol is designed to measure caspase-8 activity in a population of cells that have been induced to undergo apoptosis.
Materials:
-
Cells (adherent or suspension)
-
Apoptosis-inducing agent (e.g., FasL, TNF-α)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Protein quantification assay (e.g., BCA or Bradford)
-
2X Reaction Buffer (100 mM HEPES, pH 7.4, 20% glycerol, 10 mM DTT)
-
This compound stock solution (10 mM in DMSO)
-
96-well black, clear-bottom microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Seed cells and treat with the desired apoptosis-inducing agent for the appropriate duration. Include an untreated control group.
-
Cell Harvesting and Lysis:
-
For suspension cells, pellet by centrifugation at 500 x g for 5 minutes.
-
For adherent cells, gently scrape and collect the cells.
-
Wash the cell pellet once with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer (e.g., 100 µL per 1-5 million cells) and incubate on ice for 15-30 minutes.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. Determine the protein concentration of the lysate.
-
Assay Preparation:
-
Dilute the cytosolic extracts to a final concentration of 1-2 mg/mL with Cell Lysis Buffer.
-
In a 96-well plate, add 50 µL of each cell lysate sample per well.
-
Prepare the substrate mix: Dilute the 10 mM this compound stock solution to a final concentration of 100 µM in 2X Reaction Buffer. For example, for 10 reactions, mix 10 µL of 10 mM this compound with 990 µL of 2X Reaction Buffer.
-
-
Reaction and Measurement:
-
Add 50 µL of the substrate mix to each well containing cell lysate. The final substrate concentration will be 50 µM.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes for 1-2 hours) using a fluorescence microplate reader with excitation at ~380 nm and emission at ~460 nm.
-
-
Data Analysis: The rate of increase in fluorescence is proportional to the caspase-8 activity. Calculate the activity by determining the change in fluorescence units per unit time per microgram of protein.
Cell-Based Caspase-8 Activity Assay
This protocol allows for the measurement of caspase-8 activity in living cells.
Materials:
-
Cells plated in a 96-well black, clear-bottom microplate
-
Apoptosis-inducing agent
-
This compound (cell-permeable formulation may be required depending on the specific kit)
-
Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES
-
Fluorescence microplate reader, fluorescence microscope, or flow cytometer
Procedure:
-
Cell Plating and Treatment: Plate cells in a 96-well plate and allow them to adhere overnight. Treat cells with the apoptosis-inducing agent.
-
Substrate Loading:
-
Prepare a 2X working solution of the cell-permeable this compound (e.g., 20 µM) in HBSS with 20 mM HEPES.
-
Remove the cell culture medium and add an equal volume of the 2X substrate working solution to each well.
-
-
Incubation: Incubate the cells at 37°C in a CO₂ incubator for 30-60 minutes, protected from light.
-
Measurement:
-
Microplate Reader: Measure the fluorescence intensity directly in the plate.
-
Fluorescence Microscopy: Wash the cells once with HBSS and visualize the fluorescence.
-
Flow Cytometry: Harvest the cells, wash with PBS, and analyze the fluorescence on a flow cytometer.
-
References
- 1. researchgate.net [researchgate.net]
- 2. Oxidation of caspase-8 by hypothiocyanous acid enables TNF-mediated necroptosis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
Unveiling the Executioner's Blade: A Technical Guide to Granzyme B Function and Measurement with Ac-IETD-AMC
For Researchers, Scientists, and Drug Development Professionals
This in-depth technical guide explores the function of granzyme B, a critical serine protease in immune-mediated cell death, and provides a comprehensive overview of its measurement using the fluorogenic substrate Ac-IETD-AMC. This document details the molecular pathways initiated by granzyme B and offers precise experimental protocols for its quantification, empowering researchers in immunology and drug development to accurately assess cytotoxic T lymphocyte and natural killer cell activity.
Introduction: Granzyme B, the Effector of Cell-Mediated Cytotoxicity
Granzyme B is a serine protease predominantly found in the cytotoxic granules of cytotoxic T lymphocytes (CTLs) and natural killer (NK) cells.[1] Upon recognition of a target cell, such as a virus-infected or tumor cell, CTLs and NK cells release the contents of these granules into the immunological synapse.[2] Accompanied by the pore-forming protein perforin, which facilitates its entry into the target cell, granzyme B initiates a cascade of events culminating in programmed cell death, or apoptosis.[3]
The substrate this compound (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-Methylcoumarin) is a valuable tool for researchers studying granzyme B activity. This synthetic peptide contains the preferred cleavage sequence for granzyme B (IETD). When cleaved by active granzyme B, the highly fluorescent 7-amino-4-methylcoumarin (AMC) group is released, producing a quantifiable fluorescent signal that is directly proportional to the enzyme's activity.[4]
The Dual-Pronged Attack: Granzyme B's Apoptotic Signaling Pathways
Granzyme B employs a multifaceted strategy to ensure the efficient elimination of target cells, activating both caspase-dependent and caspase-independent apoptotic pathways.[2]
Caspase-Dependent Pathway
Once inside the target cell's cytoplasm, granzyme B can directly cleave and activate several key caspases, the central executioners of apoptosis. These include:
-
Initiator Caspases: Granzyme B can process pro-caspase-8 and pro-caspase-10, although it's important to note that it can proteolytically cleave them but not activate them through homodimerization like in traditional death receptor pathways.[3]
-
Executioner Caspases: Granzyme B directly activates pro-caspase-3 and pro-caspase-7, which are responsible for cleaving a multitude of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2]
Caspase-Independent Pathway and Mitochondrial Amplification Loop
To circumvent potential viral or cancerous inhibitors of the caspase cascade, granzyme B also initiates apoptosis through caspase-independent mechanisms, primarily by targeting the mitochondria:
-
Bid Cleavage: Granzyme B cleaves the BH3-only protein Bid to its truncated form, tBid.[3]
-
Mitochondrial Outer Membrane Permeabilization (MOMP): tBid translocates to the mitochondria and induces MOMP through the activation of pro-apoptotic proteins BAX and BAK.[3]
-
Release of Pro-Apoptotic Factors: This disruption of the mitochondrial membrane leads to the release of cytochrome c, which contributes to the formation of the apoptosome and amplification of the caspase cascade, and other factors like Smac/DIABLO that antagonize inhibitors of apoptosis proteins (IAPs).[2]
This intricate network of interactions ensures a robust and redundant system for inducing apoptosis in target cells.
Caption: Granzyme B Signaling Pathway
Quantitative Analysis of Granzyme B Activity
The enzymatic activity of granzyme B can be precisely quantified using the fluorogenic substrate this compound. The following tables summarize key quantitative data related to this assay.
Table 1: Kinetic Parameters of Granzyme B with this compound
| Parameter | Value | Reference |
| Km | 160 µM | [5] |
| kcat | 0.5 s-1 | [5] |
| kcat/Km | 3.3 x 103 M-1s-1 | [5] |
Table 2: Excitation and Emission Wavelengths for this compound Cleavage Product
| Fluorophore | Excitation (Ex) | Emission (Em) |
| 7-Amino-4-Methylcoumarin (AMC) | ~341-380 nm | ~441-500 nm |
Experimental Protocols
The following sections provide detailed methodologies for measuring granzyme B activity using this compound in both purified systems and cell-based assays.
In Vitro Granzyme B Activity Assay (Cell Lysates or Purified Enzyme)
This protocol is designed for the quantification of granzyme B activity in cell lysates or with purified granzyme B enzyme.
Materials:
-
This compound substrate (stock solution in DMSO)
-
Granzyme B Assay Buffer (e.g., 20 mM Tris, pH 7.4, 100 mM DTT, 400 µL EDTA 100 mM)[4]
-
Cell lysate or purified granzyme B
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Prepare a 2X Granzyme B Substrate Solution: Dilute the this compound stock solution in Granzyme B Assay Buffer to a final concentration of 50 µM.[4]
-
Sample Preparation: Thaw cell lysates or purified enzyme on ice. If necessary, dilute the samples in Granzyme B Assay Buffer.
-
Assay Reaction: Add 50 µL of each sample (or standard) to the wells of the 96-well plate. Add 50 µL of the 2X Granzyme B Substrate Solution to each well.
-
Incubation: Incubate the plate at 37°C for 30-60 minutes, protected from light. The optimal incubation time may vary depending on the concentration of active granzyme B in the samples.
-
Fluorescence Measurement: Measure the fluorescence intensity at Ex/Em = 380/500 nm. A kinetic reading every 5 minutes is recommended to ensure the reaction is in the linear range.
-
Data Analysis: Calculate the rate of AMC release by determining the change in fluorescence over time. The activity of granzyme B in the samples can be quantified by comparing the rates to a standard curve generated with known concentrations of AMC.
Caption: In Vitro Granzyme B Assay Workflow
Cell-Based Granzyme B Activity Assay in Living Cells
This protocol allows for the measurement of granzyme B activity within intact, living cells, providing a more physiologically relevant assessment of cytotoxic lymphocyte function. This requires a cell-permeable version of the granzyme B substrate.
Materials:
-
Cell-permeable Granzyme B substrate (e.g., containing a peptide delivery moiety)
-
Effector cells (CTLs or NK cells)
-
Target cells
-
Cell culture medium
-
Flow cytometer or fluorescence microscope
Procedure:
-
Cell Preparation: Culture effector and target cells under appropriate conditions.
-
Co-culture: Co-incubate effector and target cells at a suitable ratio (e.g., 10:1 E:T) to allow for cytotoxic cell engagement and granzyme B delivery.
-
Substrate Loading: Add the cell-permeable granzyme B substrate to the co-culture at the recommended concentration.
-
Incubation: Incubate the cells at 37°C for the time specified by the substrate manufacturer, typically 30-60 minutes.
-
Cell Staining (Optional): Cells can be co-stained with other markers, such as viability dyes or antibodies against cell surface proteins, to identify different cell populations.
-
Analysis: Analyze the cells by flow cytometry or fluorescence microscopy to detect the fluorescent signal generated by granzyme B activity within the target cells.
Caption: Cell-Based Granzyme B Assay Workflow
Conclusion
Granzyme B is a pivotal molecule in the immune system's defense against cellular threats. The fluorogenic substrate this compound provides a robust and sensitive tool for the quantitative assessment of its enzymatic activity. The detailed understanding of granzyme B's signaling pathways and the application of the experimental protocols outlined in this guide will enable researchers to further dissect the mechanisms of cell-mediated cytotoxicity and to accelerate the development of novel immunotherapies.
References
- 1. researchgate.net [researchgate.net]
- 2. geneglobe.qiagen.com [geneglobe.qiagen.com]
- 3. Granzyme A and Granzyme B Pathway | Thermo Fisher Scientific - US [thermofisher.com]
- 4. docs.aatbio.com [docs.aatbio.com]
- 5. A fluorogenic probe for granzyme B enables in-biopsy evaluation and screening of response to anticancer immunotherapies - PMC [pmc.ncbi.nlm.nih.gov]
Detecting Initiator Caspase Activity with Ac-IETD-AMC: An In-depth Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the use of Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-Methylcoumarin (Ac-IETD-AMC) as a fluorogenic substrate for the detection of initiator caspase activity, with a primary focus on caspase-8. This document details the underlying biochemical principles, offers detailed experimental protocols, presents key quantitative data, and provides visual representations of the relevant biological pathways and experimental workflows.
Introduction: The Role of Initiator Caspases in Apoptosis
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, embryonic development, and the elimination of damaged or infected cells. A key family of proteases responsible for executing this process is the caspases (cysteine-aspartic proteases). These enzymes are synthesized as inactive zymogens (procaspases) and are activated through a proteolytic cascade.
Caspases are broadly categorized into initiator caspases (e.g., caspase-8, caspase-9, caspase-10) and executioner caspases (e.g., caspase-3, caspase-6, caspase-7). Initiator caspases are activated upstream in response to specific apoptotic signals. For instance, caspase-8 is a key initiator caspase in the extrinsic apoptosis pathway, which is triggered by the binding of extracellular death ligands to transmembrane death receptors.[1][2]
The activation of caspase-8 is a critical event, marking a commitment point in the extrinsic apoptotic cascade. Once activated, caspase-8 proceeds to cleave and activate downstream executioner caspases, which in turn dismantle the cell by cleaving a broad range of cellular substrates. Given its pivotal role, the sensitive and specific detection of caspase-8 activity is crucial for studying apoptosis and for the development of therapeutics that modulate this pathway.
Mechanism of this compound Cleavage
This compound is a highly specific and sensitive fluorogenic substrate designed to measure the activity of caspase-8 and other caspases that recognize the IETD amino acid sequence.[3] The substrate consists of the tetrapeptide sequence IETD, which is the preferred cleavage site for caspase-8, conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC).
In its intact form, the this compound substrate is non-fluorescent. However, in the presence of active caspase-8, the enzyme recognizes and cleaves the peptide bond C-terminal to the aspartate residue. This cleavage event liberates the AMC fluorophore, which, when excited by light at approximately 360-380 nm, emits a strong fluorescent signal at around 440-460 nm. The intensity of this fluorescence is directly proportional to the amount of active caspase-8 in the sample.
Signaling Pathway: The Extrinsic Apoptosis Cascade
The activation of caspase-8 is a hallmark of the extrinsic apoptosis pathway. This pathway is initiated by the binding of extracellular death ligands, such as Fas Ligand (FasL) or Tumor Necrosis Factor-alpha (TNF-α), to their cognate death receptors on the cell surface (e.g., Fas receptor, TNFR1).[1][2][4] This ligand-receptor interaction triggers the recruitment of adaptor proteins, such as Fas-Associated Death Domain (FADD), to the intracellular death domain of the receptor. FADD, in turn, recruits procaspase-8 molecules, leading to the formation of the Death-Inducing Signaling Complex (DISC).[2][5] Within the DISC, the proximity of procaspase-8 molecules facilitates their dimerization and subsequent auto-proteolytic activation. Active caspase-8 is then released into the cytoplasm to initiate the downstream caspase cascade.
Experimental Protocols
The following sections provide detailed methodologies for preparing cell lysates and performing a caspase-8 activity assay using this compound.
Preparation of Cell Lysates
This protocol is designed for mammalian cells and can be adapted for both adherent and suspension cultures.
Materials:
-
Cells of interest (adherent or suspension)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
Cell Lysis Buffer (50 mM HEPES, pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA). Store at 4°C and add DTT fresh before use.
-
Microcentrifuge
-
Microcentrifuge tubes
Procedure:
-
Cell Harvesting:
-
Adherent Cells: Wash the cell monolayer with ice-cold PBS. Aspirate the PBS and add a second aliquot of ice-cold PBS. Scrape the cells using a cell scraper and transfer the cell suspension to a pre-chilled microcentrifuge tube.
-
Suspension Cells: Centrifuge the cell culture at 500 x g for 5 minutes at 4°C. Discard the supernatant and resuspend the cell pellet in ice-cold PBS. Centrifuge again and discard the supernatant.
-
-
Cell Lysis: Resuspend the cell pellet in ice-cold Cell Lysis Buffer. A general guideline is to use 100 µL of lysis buffer per 1-5 x 10^6 cells.
-
Incubation: Incubate the cell suspension on ice for 15-20 minutes, with occasional vortexing.
-
Centrifugation: Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Supernatant Collection: Carefully transfer the supernatant, which contains the cytosolic protein fraction, to a new pre-chilled microcentrifuge tube. This is the cell lysate.
-
Protein Quantification: Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay). This is crucial for normalizing caspase activity. The lysate can be used immediately or stored at -80°C for future use.
Caspase-8 Activity Assay
This fluorometric assay is typically performed in a 96-well plate format.
Materials:
-
Cell lysate (prepared as described above)
-
This compound substrate (10 mM stock solution in DMSO)
-
2X Reaction Buffer (100 mM HEPES, pH 7.4, 200 mM NaCl, 0.2% CHAPS, 20 mM DTT, 2 mM EDTA, 20% Glycerol). Add DTT fresh before use.
-
96-well black, clear-bottom microplate
-
Fluorometric microplate reader
Procedure:
-
Prepare Assay Plate: On ice, add 50 µL of cell lysate (containing 50-200 µg of protein) to each well of the 96-well plate. Include a blank control well containing 50 µL of Cell Lysis Buffer instead of cell lysate.
-
Prepare Substrate Mix: Dilute the 10 mM this compound stock solution in 2X Reaction Buffer to a final concentration of 100 µM. Prepare enough of this mix for all samples.
-
Initiate Reaction: Add 50 µL of the 100 µM this compound substrate mix to each well, bringing the total volume to 100 µL. The final concentration of this compound in each well will be 50 µM.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light. The optimal incubation time may vary depending on the cell type and the level of apoptosis induction and should be determined empirically.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm.
Experimental Workflow
The following diagram illustrates the key steps in the experimental workflow for the this compound caspase-8 activity assay.
References
- 1. Multiple roles of caspase-8 in cell death, inflammation, and innate immunity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Regulation of Caspase-8 Activity at the Crossroads of Pro-Inflammation and Anti-Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. cephamls.com [cephamls.com]
- 4. researchgate.net [researchgate.net]
- 5. medchemexpress.com [medchemexpress.com]
An In-depth Technical Guide to the Core Principles of Fluorogenic Caspase Assays
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the fundamental principles of fluorogenic caspase assays, a critical tool for studying apoptosis and evaluating potential therapeutic agents. We will delve into the core biochemistry, detail experimental procedures, and present key quantitative data to facilitate the successful implementation and interpretation of these assays.
Introduction to Caspases and Apoptosis
Caspases, a family of cysteine-aspartic proteases, are central executioners of apoptosis, or programmed cell death. This process is essential for normal tissue development, homeostasis, and the removal of damaged or infected cells. Dysregulation of apoptosis is implicated in a wide range of diseases, including cancer, autoimmune disorders, and neurodegenerative diseases.
Apoptosis is primarily initiated through two major signaling pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway. Both pathways converge on the activation of a cascade of caspases, ultimately leading to the cleavage of specific cellular substrates and the orchestrated dismantling of the cell.
The Core Principle of Fluorogenic Caspase Assays
Fluorogenic caspase assays are a sensitive and quantitative method for measuring the activity of specific caspases. The fundamental principle relies on a synthetic peptide substrate that contains a specific amino acid sequence recognized and cleaved by the caspase of interest. This peptide is conjugated to a fluorescent reporter molecule (fluorophore), which is quenched in its uncleaved state.
Upon cleavage of the peptide by an active caspase, the fluorophore is liberated, resulting in a significant increase in fluorescence intensity. This emitted fluorescence is directly proportional to the activity of the caspase in the sample.
The general workflow of a fluorogenic caspase assay involves:
-
Inducing apoptosis in a cell culture or preparing a tissue lysate.
-
Incubating the cell lysate or purified enzyme with the fluorogenic caspase substrate.
-
Measuring the fluorescence signal over time using a fluorometer or microplate reader.
-
Relating the fluorescence intensity to the level of caspase activity.
Key Components of the Assay
Caspase Substrates
The specificity of a fluorogenic caspase assay is determined by the amino acid sequence of the peptide substrate. Different caspases have distinct substrate preferences. These substrates are typically composed of a four-amino-acid recognition sequence.
| Caspase Target | Peptide Sequence | Fluorophore Examples |
| Caspase-1 | YVAD | AMC, AFC |
| Caspase-2 | VDVAD | AFC |
| Caspase-3/7 | DEVD | AMC, AFC, R110, ProRed™ |
| Caspase-6 | VEID | AMC, AFC |
| Caspase-8 | IETD, LETD | AMC, AFC, R110 |
| Caspase-9 | LEHD | AMC, AFC |
| Pan-Caspase | VAD | FMK (inhibitor-based) |
Fluorophores
The choice of fluorophore is critical for assay sensitivity and can influence the instrumentation required. Common fluorophores used in caspase assays include:
| Fluorophore | Excitation (nm) | Emission (nm) | Color |
| AMC (7-amino-4-methylcoumarin) | ~340-380 | ~440-460 | Blue |
| AFC (7-amino-4-trifluoromethylcoumarin) | ~380-400 | ~505-510 | Green |
| R110 (Rhodamine 110) | ~490-499 | ~520-530 | Green |
| ProRed™ | ~535 | ~620 | Red |
Experimental Protocols
Below are detailed methodologies for performing fluorogenic caspase assays for the key initiator and executioner caspases.
Preparation of Cell Lysates
This is a general procedure for preparing cell lysates for caspase activity measurement.
Materials:
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
Microcentrifuge
-
96-well microplate (black, clear bottom for adherent cells; black, solid bottom for suspension cells)
Procedure for Adherent Cells:
-
Induce apoptosis in cells cultured in a multi-well plate according to your experimental design.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Aspirate the PBS and add an appropriate volume of ice-cold cell lysis buffer to each well (e.g., 100 µL for a 96-well plate).
-
Incubate the plate on ice for 10-20 minutes.
-
If necessary, scrape the cells and transfer the lysate to a microcentrifuge tube.
-
Centrifuge the lysate at approximately 10,000 x g for 1-10 minutes at 4°C to pellet the insoluble fraction.[1][2]
-
Carefully transfer the supernatant (cell lysate) to a new, pre-chilled tube or directly to the assay plate.
Procedure for Suspension Cells:
-
Induce apoptosis in cells cultured in a multi-well plate or culture flask.
-
Transfer the cells to a conical tube and centrifuge at approximately 300 x g for 5 minutes at 4°C.[2]
-
Discard the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again and discard the supernatant.
-
Resuspend the cell pellet in an appropriate volume of ice-cold cell lysis buffer (e.g., 25 µL per 1 x 10^6 cells).[1]
-
Incubate on ice for 10-20 minutes.
-
Centrifuge the lysate at approximately 12,000 x g for 10 minutes at 4°C.[2]
-
Transfer the supernatant to a new, pre-chilled tube or directly to the assay plate.
Caspase-3/7 Activity Assay Protocol
Materials:
-
Cell lysate (prepared as described above)
-
2x Reaction Buffer (e.g., 40 mM HEPES, pH 7.5, 20% glycerol, 4 mM DTT)
-
Caspase-3/7 Substrate (e.g., Ac-DEVD-AMC), 1 mM stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Thaw all reagents on ice.
-
Prepare the master reaction mix on ice. For each reaction, combine:
-
50 µL of 2x Reaction Buffer
-
5 µL of 1 mM DEVD-AMC substrate (final concentration 50 µM)
-
Deionized water to a final volume of 75 µL per well.
-
-
Add 25 µL of cell lysate to each well of the 96-well plate.[2] It is recommended to use 100-200 µg of total protein per well.[1]
-
Add 75 µL of the master reaction mix to each well containing the cell lysate for a total reaction volume of 100 µL.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~380 nm and emission at ~460 nm for an AMC-based substrate.
-
Controls: Include a blank (lysis buffer without cell lysate) and a negative control (lysate from untreated cells). A specific caspase-3 inhibitor (e.g., Ac-DEVD-CHO) can be used to confirm specificity.
Caspase-8 Activity Assay Protocol
Materials:
-
Cell lysate
-
2x Reaction Buffer
-
Caspase-8 Substrate (e.g., Ac-IETD-AFC), 1 mM stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Thaw all reagents on ice.
-
Prepare the master reaction mix on ice. For each reaction, combine:
-
50 µL of 2x Reaction Buffer
-
5 µL of 1 mM IETD-AFC substrate (final concentration 50 µM)
-
Deionized water to a final volume of 50 µL per well.
-
-
Add 50 µL of cell lysate to each well of the 96-well plate.
-
Add 50 µL of the master reaction mix to each well.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm for an AFC-based substrate.[1]
-
Controls: Similar to the caspase-3/7 assay, include blanks and negative controls. A specific caspase-8 inhibitor (e.g., Z-IETD-FMK) can be used.
Caspase-9 Activity Assay Protocol
Materials:
-
Cell lysate
-
2x Reaction Buffer
-
Caspase-9 Substrate (e.g., Ac-LEHD-AFC), 1 mM stock solution
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Thaw all reagents on ice.
-
Prepare the master reaction mix on ice. For each reaction, combine:
-
50 µL of 2x Reaction Buffer
-
5 µL of 1 mM LEHD-AFC substrate (final concentration 50 µM)
-
Deionized water to a final volume of 50 µL per well.
-
-
Add 50 µL of cell lysate to each well of the 96-well plate.
-
Add 50 µL of the master reaction mix to each well.
-
Incubate the plate at 37°C, protected from light, for 1-2 hours.
-
Measure the fluorescence intensity using a microplate reader with excitation at ~400 nm and emission at ~505 nm for an AFC-based substrate.
-
Controls: Include blanks and negative controls. A specific caspase-9 inhibitor (e.g., Z-LEHD-FMK) can be used.
Data Presentation and Interpretation
Quantitative data from fluorogenic caspase assays should be presented clearly for easy comparison. The results are often expressed as the rate of substrate cleavage or as a fold increase in caspase activity compared to a control group.
Michaelis-Menten Kinetics
The Michaelis-Menten constant (KM) is a measure of the substrate concentration at which the enzyme reaction rate is half of the maximum (Vmax). It provides an indication of the affinity of the enzyme for its substrate.
| Caspase | Substrate | KM (µM) |
| Caspase-3 | Ac-DEVD-AMC | 9.7 ± 1.0 |
| Caspase-1 | WEHD-AMC | 15 ± 2 |
| Caspase-1 | WEHD-MCA | 93 ± 19 |
| Caspase-1 | WEHDG-MCA | 21 ± 6 |
| Caspase-1 | WEHDA-MCA | 151 ± 37 |
Visualization of Apoptosis Signaling Pathways
Understanding the context in which caspases are activated is crucial for interpreting experimental results. The following diagrams illustrate the core signaling pathways leading to caspase activation.
Caption: The extrinsic apoptosis pathway is initiated by extracellular death ligands.
Caption: The intrinsic apoptosis pathway is triggered by intracellular stress signals.
Caption: General experimental workflow for a fluorogenic caspase assay.
Conclusion
Fluorogenic caspase assays are a powerful and indispensable tool in apoptosis research and drug development. By understanding the core principles, optimizing experimental protocols, and carefully interpreting the quantitative data, researchers can gain valuable insights into the intricate mechanisms of programmed cell death and effectively screen for modulators of this critical cellular process. This guide provides a solid foundation for the successful application of these assays in a variety of research settings.
References
The IETD Peptide Sequence: A Technical Guide to its Role in Apoptosis
For Researchers, Scientists, and Drug Development Professionals
The tetrapeptide sequence Isoleucine-Glutamic acid-Threonine-Aspartic acid (IETD) is a critical recognition motif in the intricate signaling cascade of programmed cell death, or apoptosis. This technical guide provides an in-depth exploration of the IETD sequence, its primary interacting partner, caspase-8, and its application in the study and modulation of apoptosis.
IETD and its Central Role in the Extrinsic Apoptotic Pathway
The IETD sequence is predominantly recognized and cleaved by caspase-8, an initiator caspase in the extrinsic pathway of apoptosis. This pathway is triggered by extracellular signals, such as the binding of death ligands like FasL or TNF-α to their corresponding death receptors on the cell surface. This ligand-receptor interaction initiates the formation of the Death-Inducing Signaling Complex (DISC).[1]
The DISC acts as a platform for the recruitment and activation of pro-caspase-8. Within the DISC, pro-caspase-8 molecules are brought into close proximity, leading to their dimerization and subsequent auto-proteolytic activation. The activated caspase-8 then initiates a downstream cascade of effector caspases, such as caspase-3 and -7, which are responsible for the execution phase of apoptosis, dismantling the cell in a controlled manner.
Signaling Pathway of Caspase-8 Activation and IETD Cleavage
The following diagram illustrates the key steps in the extrinsic apoptotic pathway leading to the cleavage of IETD-containing substrates.
Quantitative Data on IETD-Based Molecules
The specificity of caspase-8 for the IETD sequence has been exploited to develop a range of molecular tools for research and drug development. These include specific inhibitors and substrates for measuring caspase-8 activity.
| Molecule Type | Molecule Name | Target | Parameter | Value | Reference |
| Substrate | Ac-IETD-pNA | Caspase-8 | Km | 66 µM | [2] |
| Inhibitor | Z-IETD-FMK | Caspase-8 | IC50 | 0.46 µM (in TNFα-induced apoptosis) | [3] |
| Inhibitor | Z-IETD-FMK | Caspase-8 | IC50 | 350 nM | [4] |
Experimental Protocols
Precise and reproducible experimental protocols are essential for studying the role of IETD and caspase-8 in apoptosis. Below are detailed methodologies for colorimetric and fluorometric caspase-8 activity assays.
Colorimetric Caspase-8 Activity Assay
This assay quantifies caspase-8 activity through the cleavage of a colorimetric substrate, Ac-IETD-pNA, which releases p-nitroaniline (pNA). The amount of pNA produced is directly proportional to caspase-8 activity and can be measured by absorbance at 405 nm.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)
-
2x Reaction Buffer (e.g., 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT, 20 mM EDTA, 10% Sucrose)
-
Ac-IETD-pNA substrate (4 mM stock solution)
-
DTT (1 M stock solution)
-
Microplate reader capable of measuring absorbance at 405 nm
-
96-well microplate
Procedure:
-
Cell Culture and Treatment:
-
Culture cells to the desired confluency.
-
Induce apoptosis using the desired method and incubate for the appropriate time. Include an untreated control group.
-
-
Cell Lysis:
-
Harvest 1-5 x 10^6 cells by centrifugation.
-
Resuspend the cell pellet in 50 µL of chilled Cell Lysis Buffer.
-
Incubate on ice for 10 minutes.
-
Centrifuge at 10,000 x g for 1 minute at 4°C.
-
Transfer the supernatant (cytosolic extract) to a new, pre-chilled tube.
-
-
Protein Quantification:
-
Determine the protein concentration of the cytosolic extract using a standard method (e.g., Bradford or BCA assay).
-
-
Assay Reaction:
-
Dilute the cytosolic extract to a final concentration of 50-200 µg of protein in 50 µL of Cell Lysis Buffer for each assay.
-
In a 96-well plate, add 50 µL of the diluted cytosolic extract to each well.
-
Prepare the 2x Reaction Buffer by adding DTT to a final concentration of 10 mM (e.g., add 10 µL of 1 M DTT to 1 mL of 2x Reaction Buffer).
-
Add 50 µL of the 2x Reaction Buffer with DTT to each well.
-
Add 5 µL of the 4 mM Ac-IETD-pNA substrate to each well to a final concentration of 200 µM.
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the absorbance at 405 nm using a microplate reader.
-
-
Data Analysis:
-
Subtract the background reading (from a blank well containing lysis buffer and substrate but no cell lysate) from all sample readings.
-
The fold-increase in caspase-8 activity can be determined by comparing the absorbance of the treated samples to the untreated control.
-
References
- 1. Ac-IETD-AFC Caspase-8 Fluorogenic Substrate [bdbiosciences.com]
- 2. innopep.com [innopep.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Preliminary Investigation of Caspase-8 Activation Using Ac-IETD-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides an in-depth overview of the principles and methodologies for the preliminary investigation of caspase-8 activation. It focuses on the use of the fluorogenic substrate N-Acetyl-Ile-Glu-Thr-Asp-7-Amido-4-methylcoumarin (Ac-IETD-AMC) as a sensitive tool for detecting caspase-8 activity, a critical initiator caspase in the extrinsic pathway of apoptosis.
Introduction: The Role of Caspase-8 in Apoptosis
Caspases, a family of cysteine-aspartic acid proteases, are central players in the highly regulated process of programmed cell death, or apoptosis.[1] Caspase-8 is recognized as a key initiator caspase, primarily associated with the extrinsic apoptosis pathway.[1][2] This pathway is triggered by extracellular signals, such as the binding of ligands like FasL or TNF-α to their corresponding death receptors on the cell surface.[3][4] This ligation event leads to the recruitment of adaptor proteins like FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8.[1][2][3] The aggregation of procaspase-8 molecules within this Death-Inducing Signaling Complex (DISC) facilitates their dimerization and subsequent auto-proteolytic activation.[2][5] Once activated, caspase-8 proceeds to activate downstream executioner caspases, such as caspase-3 and -7, either directly or through an amplification loop involving the intrinsic pathway, ultimately leading to the dismantling of the cell.[2][3][6]
Principle of the this compound Fluorometric Assay
The measurement of caspase-8 activity is crucial for studying apoptosis and screening for potential therapeutic agents. The this compound assay is a sensitive and convenient method for this purpose.[7]
-
Substrate Specificity : The assay utilizes the peptide substrate this compound, which contains the specific amino acid sequence (IETD) recognized and cleaved by active caspase-8.[7]
-
Fluorogenic Detection : The substrate itself is weakly fluorescent. However, upon cleavage by caspase-8 at the aspartic acid residue, the highly fluorescent 7-amido-4-methylcoumarin (AMC) moiety is released.[8]
-
Signal Quantification : The increase in fluorescence intensity is directly proportional to the amount of active caspase-8 in the sample.[9] This fluorescence can be measured using a fluorometer or a microplate reader with excitation typically around 360-380 nm and emission detection at 440-460 nm.[10]
Detailed Experimental Protocols
This section outlines a general protocol for measuring caspase-8 activity in cell lysates using this compound. This protocol should be optimized based on the specific cell type and experimental conditions.
3.1. Reagent Preparation
-
5X Lysis Buffer : 250 mM HEPES (pH 7.4), 25 mM CHAPS, 25 mM DTT. Dilute to 1X with deionized water before use. Protease inhibitors (excluding cysteine protease inhibitors) may be added.
-
2X Reaction Buffer : 200 mM HEPES (pH 7.4), 1% CHAPS, 50 mM DTT, 20% sucrose, 2 mM EDTA.[11]
-
This compound Substrate Stock (10 mM) : Dissolve this compound powder in DMSO.[12] Store at -20°C, protected from light.[10][13]
-
AMC Standard (Optional) : For absolute quantification, prepare a standard curve using known concentrations of free AMC.
3.2. Experimental Workflow
The following diagram illustrates the typical workflow for a cell-based caspase-8 assay.
3.3. Step-by-Step Assay Procedure (96-well plate format)
-
Cell Preparation : Seed cells in a 96-well plate and culture until they reach the desired confluency. Induce apoptosis by treating cells with the compound of interest for the desired time. Include appropriate controls.
-
Cell Lysis :
-
Pellet the cells by centrifugation (e.g., 600 x g for 5 minutes at 4°C).
-
Gently remove the supernatant and wash the cells once with cold PBS.
-
Re-pellet the cells and aspirate the PBS.
-
Lyse the cells by adding 50-100 µL of ice-cold 1X Lysis Buffer. Incubate on ice for 10-15 minutes.[14]
-
Clarify the lysate by centrifuging at 10,000 x g for 10 minutes at 4°C.[14]
-
-
Reaction Setup :
-
Transfer 50 µL of the clarified supernatant (cell lysate) to a new, opaque 96-well plate suitable for fluorescence measurements.
-
Add 50 µL of 2X Reaction Buffer to each well.[14]
-
For inhibitor controls, pre-incubate the lysate with a specific caspase-8 inhibitor (e.g., Ac-IETD-CHO) for 5-10 minutes at room temperature.
-
-
Initiate Reaction : Add 5 µL of 1 mM this compound substrate to each well to start the reaction (final concentration will be ~50 µM).
-
Fluorescence Measurement :
-
Immediately place the plate in a microplate fluorometer set to the appropriate wavelengths (Excitation: ~380 nm, Emission: ~460 nm).[10]
-
Measure the fluorescence kinetically over a period of 30-60 minutes at 37°C, or as an endpoint reading after a fixed incubation time.
-
Data Presentation and Interpretation
Quantitative data from caspase-8 activity assays should be presented clearly to allow for easy comparison between different experimental conditions.
Table 1: Example Data for Caspase-8 Activity
| Treatment Group | Protein Conc. (µ g/well ) | Fluorescence Intensity (RFU/min) | Fold Increase vs. Control |
| Untreated Control | 50 | 15.2 | 1.0 |
| Vehicle Control (DMSO) | 50 | 16.1 | 1.1 |
| Apoptosis Inducer (100 ng/mL) | 50 | 125.8 | 8.3 |
| Inducer + Casp-8 Inhibitor | 50 | 20.5 | 1.3 |
RFU = Relative Fluorescence Units. Data is hypothetical and for illustrative purposes only.
Interpretation : A significant increase in the rate of fluorescence generation in the "Apoptosis Inducer" group compared to the control indicates the activation of caspase-8. This activation should be significantly reduced in the presence of a specific caspase-8 inhibitor, confirming the specificity of the assay.
Signaling Pathway Context
Understanding the upstream and downstream events of caspase-8 activation is essential for interpreting experimental results. The following diagram illustrates the extrinsic apoptosis pathway leading to caspase-8 activation.
This pathway highlights how extracellular death signals are transduced into an intracellular cascade culminating in apoptosis, with caspase-8 acting as the apical protease in this process.[2][4]
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. researchgate.net [researchgate.net]
- 3. Intrinsic and Extrinsic Pathways of Apoptosis | Thermo Fisher Scientific - IN [thermofisher.com]
- 4. creative-diagnostics.com [creative-diagnostics.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. Cell Meter™ Caspase 8 Activity Apoptosis Assay Kit *Blue Fluorescence* | AAT Bioquest [aatbio.com]
- 8. This compound | AAT Bioquest [aatbio.com]
- 9. Caspase-Glo® 8 Assay Protocol [promega.sg]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. pubcompare.ai [pubcompare.ai]
- 12. docs.aatbio.com [docs.aatbio.com]
- 13. Caspase 8 Colorimetric Activity Assay Kit 25, IETD | APT129 [merckmillipore.com]
- 14. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]
An In-depth Technical Guide to the Enzymatic Cleavage of Ac-IETD-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive overview of the enzymatic cleavage of the fluorogenic substrate Ac-IETD-AMC, with a primary focus on its interaction with caspase-8. It covers the underlying biochemical principles, detailed experimental protocols, and the broader biological context of the enzymes involved.
Introduction to this compound and its Enzymatic Hydrolysis
This compound (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-amino-4-methylcoumarin) is a synthetic tetrapeptide substrate widely used for the detection of caspase-8 and, to a lesser extent, granzyme B activity.[1] The substrate consists of the peptide sequence IETD, which is a recognition motif for caspase-8, linked to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC).
In its intact form, this compound is non-fluorescent. However, upon enzymatic cleavage at the aspartic acid residue by an active caspase-8 or granzyme B, the AMC moiety is released.[2] Free AMC is highly fluorescent, with excitation and emission maxima typically around 360-380 nm and 440-460 nm, respectively.[2][3] This fluorescence can be readily quantified using a fluorometer, providing a sensitive measure of enzyme activity.
Primary Cleaving Enzyme: Caspase-8
Caspase-8 is an initiator caspase that plays a central role in the extrinsic pathway of apoptosis, or programmed cell death.[4] It exists as an inactive zymogen, procaspase-8, which is recruited to the Death-Inducing Signaling Complex (DISC) upon ligation of death receptors such as Fas or TNFR1.[4][5] Within the DISC, procaspase-8 molecules undergo dimerization and autocatalytic cleavage, leading to the formation of the active heterotetrameric enzyme.[6] Active caspase-8 then initiates a downstream caspase cascade by cleaving and activating effector caspases, such as caspase-3 and -7, ultimately leading to the dismantling of the cell.[2]
Apoptotic Signaling Pathway of Caspase-8
The canonical signaling pathway leading to caspase-8 activation and apoptosis is initiated by the binding of extracellular ligands (e.g., FasL, TNF-α) to their cognate death receptors on the cell surface. This triggers the recruitment of the adaptor protein FADD (Fas-Associated Death Domain), which in turn recruits procaspase-8 to form the DISC.
Non-Apoptotic Roles of Caspase-8
Emerging evidence has revealed that caspase-8 is not solely an executioner of cell death but also participates in various non-apoptotic cellular processes. These functions are often dependent on the formation of a heterodimer between caspase-8 and cFLIP (cellular FLICE-like inhibitory protein), which has limited proteolytic activity compared to the caspase-8 homodimer.
Key non-apoptotic functions of caspase-8 include:
-
NF-κB Activation: Caspase-8 can act as a scaffold protein to facilitate the activation of the NF-κB signaling pathway, which is crucial for inflammation, immunity, and cell survival.[6]
-
Cell Differentiation and Proliferation: Caspase-8 is involved in the differentiation of various cell types, including macrophages, and is required for the proliferation of T and B lymphocytes.[1][6]
-
Inhibition of Necroptosis: Caspase-8 can cleave and inactivate key components of the necroptosis pathway, such as RIPK1 and RIPK3, thereby preventing this form of programmed necrosis.
References
- 1. Caspase-8: not so silently deadly - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Nuclear Factor NF-κB Pathway in Inflammation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 5. It cuts both ways: reconciling the dual roles of caspase-8 in cell death and survival - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Caspases leave the beaten track: caspase-mediated activation of NF-κB - PMC [pmc.ncbi.nlm.nih.gov]
Methodological & Application
Application Notes and Protocols for Live-Cell Imaging of Apoptosis Using Ac-IETD-AMC
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for utilizing the fluorogenic substrate Ac-IETD-AMC to monitor caspase-8 activity in real-time during live-cell imaging of apoptosis. This protocol is designed for researchers in cell biology, cancer biology, and drug discovery to quantitatively and dynamically assess the induction of the extrinsic apoptotic pathway.
Introduction
Apoptosis, or programmed cell death, is a critical physiological process. A key initiator of the extrinsic apoptosis pathway is caspase-8. The this compound substrate is a valuable tool for studying this process. It consists of the caspase-8 recognition sequence, IETD (isoleucine-glutamic acid-threonine-aspartic acid), linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In its intact form, the substrate is non-fluorescent. Upon cleavage by active caspase-8 in apoptotic cells, the AMC fluorophore is released, emitting a detectable fluorescent signal. This allows for the real-time visualization and quantification of caspase-8 activation in living cells.[1][2]
Principle of the Assay
The this compound assay is based on the enzymatic activity of caspase-8.
-
Cell Permeability: The this compound substrate is cell-permeable, allowing it to enter live cells.
-
Caspase-8 Activation: In response to pro-apoptotic stimuli that trigger the extrinsic pathway, procaspase-8 is activated to its active form.
-
Substrate Cleavage: Active caspase-8 recognizes and cleaves the IETD sequence of the this compound substrate.
-
Fluorescence Emission: The cleavage releases the AMC moiety, which, when excited by light at approximately 380 nm, emits a fluorescent signal at around 440-460 nm.
-
Real-Time Monitoring: The increase in fluorescence intensity can be monitored over time using live-cell imaging microscopy, providing a kinetic readout of caspase-8 activity.
Signaling Pathway
The following diagram illustrates the extrinsic apoptosis pathway leading to the activation of caspase-8 and subsequent cleavage of the this compound substrate.
Extrinsic apoptosis pathway leading to caspase-8 activation.
Quantitative Data Summary
The following table summarizes key quantitative parameters for the this compound live-cell imaging assay. Note that optimal concentrations and incubation times may vary depending on the cell type and experimental conditions and should be determined empirically.
| Parameter | Value | Notes |
| Excitation Wavelength | ~380 nm | |
| Emission Wavelength | 440 - 460 nm | |
| Stock Solution Concentration | 2-10 mM | Dissolve in DMSO. Store at -20°C or below, protected from light.[2] |
| Working Concentration | 10-50 µM | Dilute the stock solution in appropriate cell culture medium just before use. Optimization is recommended. |
| Incubation Time | 1 - 24 hours | For kinetic analysis, imaging can begin shortly after adding the substrate and apoptosis-inducing agent. The duration depends on the kinetics of apoptosis in the specific cell model. |
| Signal-to-Background Ratio | Varies | Dependent on cell type, inducer concentration, and imaging system. Proper controls are essential to determine. |
Experimental Protocols
Materials
-
This compound substrate
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Live-cell imaging medium (e.g., phenol red-free medium)
-
Cells of interest
-
Apoptosis-inducing agent (e.g., TNF-α, FasL, TRAIL)
-
Negative control (vehicle for the inducing agent)
-
Positive control (e.g., staurosporine, if applicable for the cell line)
-
Caspase-8 inhibitor (e.g., Z-IETD-FMK) for specificity control
-
Fluorescence microscope with live-cell imaging capabilities (environmental chamber for temperature, CO2, and humidity control)
-
Image analysis software
Protocol for Live-Cell Imaging of Caspase-8 Activity
This protocol is a general guideline and should be optimized for your specific cell type and experimental setup.
1. Cell Preparation:
-
Plate cells in a suitable live-cell imaging dish or plate (e.g., glass-bottom dishes, 96-well imaging plates).
-
Culture cells to the desired confluency (typically 50-70%) in their standard growth medium.
-
Allow cells to adhere and recover for at least 24 hours before the experiment.
2. Reagent Preparation:
-
This compound Stock Solution: Prepare a 10 mM stock solution of this compound in anhydrous DMSO.[2] Aliquot and store at -20°C or -80°C, protected from light.
-
Working Solution: On the day of the experiment, thaw an aliquot of the stock solution. Dilute the stock solution in pre-warmed live-cell imaging medium to the desired final working concentration (e.g., 20 µM).[2]
-
Inducing Agent Solution: Prepare the apoptosis-inducing agent at the desired concentration in the live-cell imaging medium containing this compound.
3. Experimental Setup:
-
Controls:
-
Negative Control: Cells treated with the vehicle control in the presence of this compound.
-
Positive Control (Optional): Cells treated with a known apoptosis inducer.
-
Inhibitor Control: Cells pre-incubated with a caspase-8 inhibitor (e.g., 20-50 µM Z-IETD-FMK for 1-2 hours) before adding the inducing agent and this compound.
-
-
Experimental Wells: Cells to be treated with the experimental compound(s).
4. Live-Cell Imaging Procedure:
-
Gently wash the cells with pre-warmed live-cell imaging medium.
-
Add the live-cell imaging medium containing the this compound working solution to all wells.
-
Place the imaging dish/plate on the microscope stage within the environmental chamber (37°C, 5% CO2).
-
Acquire baseline fluorescence and brightfield images before adding the inducing agent.
-
Add the apoptosis-inducing agent (or vehicle/inhibitor) to the respective wells.
-
Immediately begin time-lapse imaging. The frequency and duration of image acquisition will depend on the expected kinetics of apoptosis. For example, acquire images every 15-30 minutes for 6-24 hours.[3]
-
Use the lowest possible excitation light intensity to minimize phototoxicity.[4]
Experimental Workflow
The following diagram outlines the general workflow for a live-cell imaging experiment using this compound.
Experimental workflow for live-cell imaging of apoptosis.
Data Analysis
-
Image Processing: Use image analysis software to process the acquired images. This may include background subtraction and cell segmentation.
-
Fluorescence Quantification: Measure the mean fluorescence intensity of the AMC signal in individual cells or across the entire field of view at each time point.
-
Kinetic Analysis: Plot the change in fluorescence intensity over time for each experimental condition. This will provide a kinetic profile of caspase-8 activation.
-
Normalization: Normalize the fluorescence data to the baseline (time zero) or to a cell number marker if available.
-
Statistical Analysis: Perform appropriate statistical tests to compare the different treatment groups.
Troubleshooting
| Issue | Possible Cause | Suggested Solution |
| High Background Fluorescence | - Autofluorescence of medium or cells.- Substrate degradation. | - Use phenol red-free medium.- Ensure this compound stock is properly stored and protected from light.- Optimize substrate concentration. |
| No or Low Signal | - Caspase-8 is not activated.- Substrate concentration is too low.- Insufficient incubation time. | - Confirm apoptosis induction with a secondary method.- Titrate the concentration of the inducing agent.- Optimize the this compound working concentration.- Extend the imaging duration. |
| Phototoxicity | - High excitation light intensity.- Frequent image acquisition. | - Use the lowest possible excitation intensity.- Reduce the frequency of image acquisition.- Use a more sensitive camera.[4] |
| Signal in Negative Control | - Spontaneous apoptosis in the cell line.- Non-specific substrate cleavage. | - Use healthy, low-passage number cells.- Confirm with a caspase-8 inhibitor control. |
References
Unveiling Apoptosis: A Step-by-Step Guide to the Ac-IETD-AMC Caspase-8 Activity Assay
For Researchers, Scientists, and Drug Development Professionals
This application note provides a comprehensive protocol for the fluorometric detection of caspase-8 activity in cell lysates and purified enzyme preparations using the synthetic substrate Ac-IETD-AMC (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-methylcoumarin). This assay is a cornerstone for apoptosis research and screening for modulators of the caspase cascade.
Caspase-8 is an initiator caspase that plays a pivotal role in the extrinsic pathway of apoptosis.[1][2][3] Upon activation by death receptors such as Fas, it triggers a cascade of downstream effector caspases, ultimately leading to programmed cell death.[1][2][4] The assay described herein is based on the enzymatic cleavage of the peptide substrate this compound by active caspase-8, which liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) moiety.[5] The resulting fluorescence, measured at an excitation wavelength of approximately 360 nm and an emission wavelength of around 440 nm, is directly proportional to the caspase-8 activity in the sample.
Principle of the Assay
The fluorogenic substrate, this compound, is specifically recognized and cleaved by active caspase-8 at the aspartic acid residue. This cleavage event releases the fluorescent AMC group, leading to a measurable increase in fluorescence intensity. The rate of AMC release is a direct measure of the caspase-8 enzymatic activity.
Experimental Protocols
This section provides detailed methodologies for preparing reagents and performing the caspase-8 activity assay in a 96-well plate format, which is suitable for high-throughput screening.
I. Reagent Preparation
-
5X Lysis Buffer: Prepare a solution containing 250 mM HEPES (pH 7.4), 25 mM CHAPS, and 25 mM DTT. Store at 4°C.
-
1X Assay Buffer: Dilute the 10X Assay Buffer (typically 200 mM HEPES, pH 7.4, 1% CHAPS, 50 mM DTT) to 1X with deionized water. Prepare fresh before use.
-
This compound Substrate (10 mM Stock): Dissolve the this compound substrate in DMSO to a final concentration of 10 mM.[5] Store in aliquots at -20°C, protected from light.
-
AMC Standard (1 mM Stock): Dissolve AMC in a suitable solvent like DMSO to a final concentration of 1 mM. Store in aliquots at -20°C.
-
Caspase-8 Inhibitor (Optional): A specific caspase-8 inhibitor, such as Ac-IETD-CHO, can be used as a negative control. Prepare a stock solution in DMSO.
II. Sample Preparation (Cell Lysates)
-
Induce apoptosis in your cell line of interest using a known stimulus. For example, treat Jurkat cells with 1 µg/ml staurosporine for 2.5-3 hours. Include a non-induced cell population as a negative control.
-
Harvest the cells by centrifugation at 600 x g for 5 minutes at 4°C.
-
Wash the cell pellet once with ice-cold PBS and centrifuge again.
-
Resuspend the cell pellet in ice-cold 1X Lysis Buffer. The volume will depend on the cell number; a common starting point is 50 µL per 1-2 million cells.
-
Incubate the lysate on ice for 15-30 minutes.
-
Centrifuge the lysate at 15,000 x g for 10-15 minutes at 4°C to pellet cellular debris.
-
Transfer the supernatant (cytosolic extract) to a new pre-chilled tube. This is your sample for the assay.
-
Determine the protein concentration of the lysate using a method compatible with DTT, such as the Bradford assay.
III. Caspase-8 Activity Assay (96-Well Plate Format)
-
Prepare AMC Standard Curve:
-
Create a series of dilutions of the AMC stock solution in 1X Assay Buffer to generate a standard curve. A typical range is 0 to 20 µM.
-
Add 100 µL of each AMC standard dilution to separate wells of a black, flat-bottom 96-well plate.
-
-
Set up Assay Wells:
-
In separate wells of the same 96-well plate, add your samples and controls as described in the table below. Adjust the final volume in each well to 100 µL with 1X Assay Buffer.
Well Type Sample/Control Volume of Lysate Volume of Inhibitor Volume of 1X Assay Buffer Sample Apoptotic Cell Lysate 5-50 µL (20-100 µg protein) - To 90 µL Negative Control Non-induced Cell Lysate 5-50 µL (20-100 µg protein) - To 90 µL Inhibitor Control Apoptotic Cell Lysate 5-50 µL (20-100 µg protein) 1 µL (final conc. 10 µM) To 90 µL Blank 1X Lysis Buffer - - 90 µL -
-
Initiate the Reaction:
-
Prepare a 2X working solution of the this compound substrate by diluting the 10 mM stock in 1X Assay Buffer to a final concentration of 100 µM (for a final in-well concentration of 50 µM).
-
Add 10 µL of the 2X this compound substrate solution to each well (except the AMC standard curve wells).
-
-
Incubation and Measurement:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence intensity using a microplate fluorometer with an excitation wavelength of 360 nm and an emission wavelength of 440 nm. Kinetic readings can also be taken at regular intervals (e.g., every 5 minutes) to determine the reaction velocity.
-
Data Presentation and Analysis
Summarize the quantitative data in a structured table for easy comparison.
| Sample ID | Protein Conc. (µ g/well ) | Raw Fluorescence Units (RFU) | Background Subtracted RFU | Caspase-8 Activity (pmol AMC/min/mg) |
| AMC Standard 1 | N/A | 500 | N/A | N/A |
| AMC Standard 2 | N/A | 1500 | N/A | N/A |
| AMC Standard 3 | N/A | 4500 | N/A | N/A |
| Blank | 0 | 150 | 0 | 0 |
| Non-induced Lysate | 50 | 350 | 200 | Calculated Value |
| Apoptotic Lysate | 50 | 2800 | 2650 | Calculated Value |
| Inhibitor Control | 50 | 400 | 250 | Calculated Value |
Data Analysis Steps:
-
Subtract Background: Subtract the average RFU of the blank wells from all other readings.
-
Generate Standard Curve: Plot the background-subtracted RFU values for the AMC standards against their known concentrations. Perform a linear regression to obtain the equation of the line (y = mx + c).
-
Calculate AMC Concentration: Use the standard curve equation to calculate the concentration of AMC produced in each sample well from their background-subtracted RFU values.
-
Determine Caspase-8 Activity: Calculate the caspase-8 activity using the following formula:
Activity (pmol AMC/min/mg) = [(AMC concentration (µM) * Reaction Volume (L)) / (Incubation Time (min) * Protein Amount (mg))] * 1,000,000
Visualizations
Experimental Workflow
Caspase-8 Signaling Pathway
References
Application Notes and Protocols: Ac-IETD-AMC for Caspase-8 Activity Assays
These application notes provide detailed protocols for the preparation of Ac-IETD-AMC stock solutions and working concentrations for use in caspase-8 activity assays. The information is intended for researchers, scientists, and drug development professionals working in the field of apoptosis and cellular biology.
Introduction to this compound
N-Acetyl-Ile-Glu-Thr-Asp-7-Amido-4-methylcoumarin (this compound) is a highly specific and sensitive fluorogenic substrate for caspase-8.[1][2][3] Caspase-8 is an initiator caspase that plays a critical role in the extrinsic pathway of apoptosis. In the presence of active caspase-8, the enzyme cleaves the substrate between the aspartate (D) and the 7-amino-4-methylcoumarin (AMC) moiety. This cleavage results in the release of free AMC, which produces a strong fluorescent signal that can be quantified to determine caspase-8 activity. The excitation and emission wavelengths of the liberated AMC are approximately 340-360 nm and 440-460 nm, respectively.[2][4]
Properties of this compound
A summary of the key physical and spectral properties of this compound is provided in the table below.
| Property | Value |
| Molecular Weight | 675.68 g/mol [1] |
| Excitation Wavelength | 340-360 nm[4] |
| Emission Wavelength | 440-460 nm[4] |
| Solubility | Soluble in DMSO (≥10 mg/mL)[4] |
| Appearance | Solid |
Preparation of this compound Stock Solution
Proper preparation and storage of the this compound stock solution are crucial for obtaining reliable and reproducible results.
Protocol for Preparing a 10 mM this compound Stock Solution:
-
Equilibrate: Allow the vial of solid this compound to warm to room temperature before opening to prevent condensation.
-
Reconstitution: Add the appropriate volume of high-quality, anhydrous dimethyl sulfoxide (DMSO) to the vial to achieve the desired concentration. For a 10 mM stock solution, refer to the table below for the required volume of DMSO.
-
Dissolution: Vortex the solution thoroughly until the solid is completely dissolved.
-
Aliquoting: Aliquot the stock solution into smaller, single-use volumes in low-protein-binding tubes to minimize freeze-thaw cycles.
-
Storage: Store the aliquots at -20°C or -80°C, protected from light.[5][6] When stored correctly, the stock solution is stable for several months.
DMSO Volumes for Reconstituting this compound:
| Mass of this compound | Volume of DMSO for 1 mM Stock | Volume of DMSO for 5 mM Stock | Volume of DMSO for 10 mM Stock |
| 1 mg | 1.48 mL | 296 µL | 148 µL |
| 5 mg | 7.40 mL | 1.48 mL | 740 µL |
| 10 mg | 14.80 mL | 2.96 mL | 1.48 mL |
Note: The molecular weight of 675.68 g/mol was used for these calculations.[1]
Preparation of Working Concentrations
The optimal working concentration of this compound can vary depending on the experimental setup, including the cell type, lysate concentration, and assay format. It is recommended to perform a titration to determine the optimal concentration for your specific application.
4.1. Working Concentration for Biochemical Assays (Cell Lysates)
For assays utilizing cell lysates, a 2X working solution of the substrate is typically prepared and then mixed with an equal volume of cell lysate.
Protocol for Preparing a 2X Working Solution (e.g., 50 µM):
-
Thaw: Thaw an aliquot of the 10 mM this compound stock solution on ice, protected from light.
-
Dilution: Dilute the stock solution in an appropriate assay buffer to the desired 2X concentration. For example, to prepare 1 mL of a 50 µM 2X working solution, add 5 µL of the 10 mM stock solution to 995 µL of assay buffer.
-
Use Immediately: It is recommended to prepare the working solution fresh for each experiment.
Recommended Working Concentrations for Biochemical Assays:
| Assay Component | Final Concentration |
| This compound | 20-50 µM |
| Cell Lysate | 20-100 µg total protein |
4.2. Working Concentration for Cell-Based Assays
For assays measuring caspase-8 activity in living cells, the substrate must be able to cross the cell membrane. The working concentration for cell-based assays is typically lower than for biochemical assays.
Protocol for Preparing a 2X Working Solution (e.g., 20 µM):
-
Thaw: Thaw an aliquot of a 2-5 mM this compound stock solution on ice, protected from light.[5]
-
Dilution: Dilute the stock solution in a suitable buffer, such as Hanks' Balanced Salt Solution (HBSS) with 20 mM HEPES, to the desired 2X concentration.[5] For example, to prepare 1 mL of a 20 µM 2X working solution from a 2 mM stock, add 10 µL of the stock solution to 990 µL of buffer.
-
Use Immediately: Prepare the working solution fresh for each experiment.
Recommended Working Concentrations for Cell-Based Assays:
| Assay Component | Final Concentration |
| This compound | 10-20 µM |
| Cells | Dependent on cell type |
Experimental Protocols
5.1. Caspase-8 Activity Assay in Cell Lysates
This protocol describes a general procedure for measuring caspase-8 activity in cell lysates using a 96-well plate format.
Materials:
-
Cells treated to induce apoptosis and untreated control cells
-
Lysis Buffer (e.g., 250 mM HEPES, pH 7.4, 25 mM CHAPS, 25 mM DTT)[2]
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 2 mM EDTA, 0.1% CHAPS, 5 mM DTT)[7]
-
10 mM this compound stock solution in DMSO
-
96-well black, flat-bottom plate
-
Fluorometric plate reader
Procedure:
-
Cell Lysis: Lyse the treated and control cells with an appropriate lysis buffer on ice.
-
Centrifugation: Centrifuge the lysates to pellet cellular debris and collect the supernatant.
-
Protein Quantification: Determine the protein concentration of each lysate.
-
Lysate Dilution: Dilute the lysates to the same protein concentration in assay buffer.
-
Prepare 2X Substrate Solution: Prepare a 2X working solution of this compound (e.g., 50 µM) in assay buffer.
-
Assay Plate Setup: Add 50 µL of each diluted cell lysate to separate wells of the 96-well plate. Include a blank control with assay buffer only.
-
Initiate Reaction: Add 50 µL of the 2X substrate solution to each well.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence at an excitation wavelength of 350-380 nm and an emission wavelength of 440-460 nm.
5.2. Caspase-8 Activity Assay in Live Cells
This protocol provides a general guideline for measuring caspase-8 activity in intact, living cells.
Materials:
-
Cells cultured in a 96-well plate
-
Apoptosis-inducing agent
-
2-5 mM this compound stock solution in DMSO[5]
-
Assay Buffer (e.g., HHBS - Hanks with 20 mM Hepes buffer)[5]
-
Fluorometric plate reader or fluorescence microscope
Procedure:
-
Cell Treatment: Treat cells with the desired compound to induce apoptosis. Include an untreated control.
-
Prepare 2X Substrate Solution: Prepare a 2X working solution of this compound (e.g., 20 µM) in assay buffer.[5]
-
Add Substrate: Add an equal volume of the 2X substrate solution to each well containing cells and media.[5]
-
Incubation: Incubate the cells at 37°C in a CO2 incubator for at least 1 hour, protected from light.[5]
-
Washing (Optional): Wash the cells at least once with assay buffer to remove excess substrate.[5]
-
Fluorescence Measurement: Measure the fluorescence intensity using a plate reader or visualize the cells with a fluorescence microscope.
Visualizations
Caption: Caspase-8 activation pathway.
Caption: Caspase-8 assay workflow.
References
Application Notes and Protocols for Ac-IETD-AMC Caspase-8 Assay
For Researchers, Scientists, and Drug Development Professionals
Introduction
The Acetyl-Ile-Glu-Thr-Asp-7-Amino-4-methylcoumarin (Ac-IETD-AMC) assay is a highly sensitive and specific method for the detection of Caspase-8 activity. Caspase-8 is an initiator caspase that plays a critical role in the extrinsic pathway of apoptosis, also known as the death receptor pathway.[1][2] This pathway is initiated by the binding of extracellular death ligands to their corresponding cell surface receptors, leading to the recruitment and activation of Caspase-8.[1][3] Activated Caspase-8 then initiates a cascade of downstream effector caspases, ultimately leading to programmed cell death. The this compound assay utilizes a synthetic fluorogenic substrate that is specifically cleaved by Caspase-8, releasing the fluorescent 7-amino-4-methylcoumarin (AMC) moiety.[4][5][6] The resulting fluorescence can be measured to quantify Caspase-8 activity, providing a valuable tool for studying apoptosis and screening for potential therapeutic agents that modulate this pathway.
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by active Caspase-8. The substrate consists of a four-amino-acid peptide (IETD) sequence recognized by Caspase-8, linked to the fluorescent reporter molecule AMC. In its uncleaved form, the substrate is non-fluorescent. Upon cleavage by Caspase-8, the AMC is released and emits a strong fluorescent signal upon excitation. The intensity of the fluorescence is directly proportional to the Caspase-8 activity in the sample.
Data Presentation
The results of the this compound assay are typically presented as relative fluorescence units (RFU) or as fold-increase in caspase activity compared to a control.
Table 1: Example Data Layout for a 96-Well Plate Experiment
| Well | Sample Description | Treatment | Protein Conc. (µg/µL) | RFU (t=0) | RFU (t=1h) | ΔRFU (1h-0h) | Fold Increase vs. Control |
| A1 | Blank (Buffer only) | - | 0 | 50 | 55 | 5 | - |
| A2 | Negative Control | Vehicle | 2.1 | 150 | 200 | 50 | 1.0 |
| A3 | Positive Control | Apoptosis Inducer | 1.9 | 160 | 1200 | 1040 | 20.8 |
| B1 | Test Compound 1 | 10 µM | 2.0 | 155 | 600 | 445 | 8.9 |
| B2 | Test Compound 1 | 50 µM | 2.2 | 158 | 350 | 192 | 3.8 |
| C1 | Test Compound 2 | 10 µM | 1.8 | 152 | 210 | 58 | 1.16 |
| C2 | Test Compound 2 | 50 µM | 2.0 | 154 | 205 | 51 | 1.02 |
Table 2: Reagent Preparation and Final Concentrations
| Reagent | Stock Concentration | Volume per well | Final Concentration |
| Cell Lysate | 1-4 mg/mL | 50 µL | 50-200 µg |
| 2X Reaction Buffer | 2X | 50 µL | 1X |
| This compound Substrate | 1 mM (in DMSO) | 5 µL | 50 µM |
| Total Volume | 105 µL |
Experimental Protocols
I. Reagent and Buffer Preparation
-
Lysis Buffer (1X): Prepare a lysis buffer suitable for caspase assays. A common formulation is 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Just before use, add Dithiothreitol (DTT) to a final concentration of 10 mM.[4] Protease inhibitors that do not inhibit cysteine proteases may also be added.[7]
-
2X Reaction Buffer: Prepare a 2X reaction buffer containing 40 mM HEPES (pH 7.5), 200 mM NaCl, 0.2% CHAPS, and 20% sucrose. Immediately before use, add DTT to a final concentration of 20 mM.
-
This compound Substrate (1 mM Stock): Reconstitute the lyophilized this compound in sterile DMSO to a final concentration of 1 mM. Store in aliquots at -20°C, protected from light. Avoid repeated freeze-thaw cycles.[8]
-
AMC Standard (Optional): To quantify the absolute amount of cleaved substrate, a standard curve can be generated using free AMC. Prepare a stock solution of AMC in DMSO and dilute it in 1X Reaction Buffer to concentrations ranging from 1 to 25 µM.
II. Cell Lysate Preparation
-
Cell Culture and Treatment: Plate cells in a 96-well plate or larger culture vessels and treat with experimental compounds or apoptosis inducers for the desired time. For suspension cells, collect by centrifugation. For adherent cells, scrape or trypsinize.
-
Cell Lysis:
-
Wash the cells once with ice-cold PBS.
-
Centrifuge at 600 x g for 5 minutes at 4°C and discard the supernatant.[7]
-
Resuspend the cell pellet in cold Lysis Buffer. A recommended volume is 25-50 µL of Lysis Buffer per 1-5 x 10^6 cells.[9][10]
-
Centrifuge the lysate at 10,000-14,000 x g for 10-15 minutes at 4°C to pellet cellular debris.[7][11][12]
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
-
Protein Quantification: Determine the protein concentration of each cell lysate using a detergent-compatible protein assay, such as the BCA assay.[10][13] This allows for the normalization of caspase activity to the total protein content.
III. 96-Well Plate Assay Protocol
-
Assay Plate Setup: Use a black, flat-bottom 96-well plate suitable for fluorescence measurements to minimize background.
-
Sample and Control Wells:
-
Blank: 50 µL of Lysis Buffer.
-
Negative Control: 50 µL of lysate from untreated or vehicle-treated cells.
-
Positive Control: 50 µL of lysate from cells treated with a known apoptosis inducer (e.g., staurosporine, anti-Fas antibody).
-
Test Samples: 50 µL of lysate from cells treated with test compounds.
-
It is recommended to perform all measurements in duplicate or triplicate.
-
-
Reaction Mixture Preparation: Prepare a master mix of the reaction components. For each reaction, you will need 50 µL of 2X Reaction Buffer and 5 µL of 1 mM this compound substrate.
-
Initiate the Reaction: Add 55 µL of the reaction mixture to each well containing the cell lysate.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.[10] The optimal incubation time may vary depending on the cell type and the level of caspase activity.
-
Fluorescence Measurement: Measure the fluorescence intensity using a microplate fluorometer. The excitation wavelength for AMC is typically 360-380 nm, and the emission wavelength is 440-460 nm.[7][8] It is advisable to take an initial reading at time zero (t=0) and a final reading after the incubation period.
IV. Data Analysis
-
Subtract Background: Subtract the average fluorescence of the blank wells from all other readings.
-
Calculate Change in Fluorescence (ΔRFU): For each well, calculate the change in fluorescence by subtracting the t=0 reading from the final reading.
-
Normalize to Protein Concentration: Divide the ΔRFU by the protein concentration of the corresponding lysate to obtain the specific caspase activity.
-
Calculate Fold Increase: To determine the fold increase in caspase activity, divide the specific activity of the treated samples by the specific activity of the negative control.
Mandatory Visualizations
Caption: Experimental workflow for the this compound Caspase-8 assay.
Caption: Simplified signaling pathway of extrinsic apoptosis via Caspase-8.
References
- 1. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. pubcompare.ai [pubcompare.ai]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. docs.aatbio.com [docs.aatbio.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. bdbiosciences.com [bdbiosciences.com]
- 9. protocols.io [protocols.io]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. sciencellonline.com [sciencellonline.com]
- 12. mesoscale.com [mesoscale.com]
- 13. Measuring Caspase Activity Using a Fluorometric Assay or Flow Cytometry [jove.com]
Application Notes and Protocols for Ac-IETD-AMC in a Fluorescence Microplate Reader
For Researchers, Scientists, and Drug Development Professionals
Introduction
Programmed cell death, or apoptosis, is a fundamental biological process essential for tissue homeostasis, development, and elimination of damaged or infected cells. A key family of proteases that execute this process are the caspases. Caspase-8 is an initiator caspase that plays a critical role in the extrinsic apoptosis pathway, which is triggered by external stimuli such as the binding of death ligands to their corresponding cell surface receptors. The activation of caspase-8 from its inactive zymogen form leads to a downstream cascade of effector caspases, ultimately resulting in the dismantling of the cell.
The fluorogenic substrate Ac-IETD-AMC (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-amino-4-methylcoumarin) is a sensitive and specific tool for measuring the activity of caspase-8. The substrate consists of the caspase-8 recognition sequence IETD conjugated to the fluorescent reporter molecule 7-amino-4-methylcoumarin (AMC). In the presence of active caspase-8, the enzyme cleaves the substrate at the aspartate residue, releasing the highly fluorescent AMC moiety. The resulting increase in fluorescence can be quantitatively measured using a fluorescence microplate reader, providing a direct assessment of caspase-8 activity. This application note provides a detailed protocol for the use of this compound in a fluorescence microplate reader to determine caspase-8 activity in cell lysates.
Principle of the Assay
The assay is based on the enzymatic cleavage of the this compound substrate by active caspase-8. The cleavage releases the fluorescent AMC group, which exhibits a significant increase in fluorescence intensity upon excitation. The rate of AMC release is directly proportional to the amount of active caspase-8 in the sample. The fluorescence is typically measured with an excitation wavelength of approximately 380 nm and an emission wavelength in the range of 440-460 nm.
Data Presentation
Table 1: Spectral Properties of this compound and Cleavage Product AMC
| Compound | Excitation Wavelength (nm) | Emission Wavelength (nm) |
| This compound (uncleaved) | ~354 | ~440-460 |
| AMC (cleaved) | ~380 | ~440-460 |
Table 2: Example Data - Inhibition of Caspase-8 Activity by Z-IETD-FMK
This table presents example data on the inhibition of recombinant caspase-8 by the specific inhibitor Z-IETD-FMK. The IC50 value represents the concentration of the inhibitor required to reduce caspase-8 activity by 50%.
| Inhibitor | Target Caspase | Substrate | IC50 (µM) |
| Z-IETD-FMK | Caspase-8 | This compound | 0.46[1] |
Experimental Protocols
Materials and Reagents
-
Black, clear-bottom 96-well microplates
-
Fluorescence microplate reader with excitation and emission filters for ~380 nm and ~440-460 nm, respectively
-
This compound substrate (e.g., from MedchemExpress, AAT Bioquest)
-
Caspase-8 inhibitor (e.g., Z-IETD-FMK) for negative control
-
Cell Lysis Buffer (e.g., 50 mM HEPES pH 7.4, 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, 10% glycerol, 10 mM DTT)
-
Assay Buffer (e.g., 20 mM HEPES pH 7.4, 10% glycerol, 2 mM DTT)[2]
-
Cultured cells (adherent or suspension)
-
Apoptosis-inducing agent (e.g., TNF-α, FasL, staurosporine)
-
Phosphate-buffered saline (PBS)
-
Recombinant active caspase-8 (for positive control)
-
DMSO (for dissolving substrate and inhibitor)
Experimental Workflow
Caption: Experimental workflow for the caspase-8 activity assay.
Detailed Protocol
1. Preparation of Reagents
-
This compound Stock Solution (10 mM): Dissolve this compound in DMSO to a final concentration of 10 mM. Store at -20°C in light-protected aliquots.
-
Z-IETD-FMK Inhibitor Stock Solution (10 mM): Dissolve Z-IETD-FMK in DMSO to a final concentration of 10 mM. Store at -20°C.
-
Cell Lysis Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM EDTA, and 10% glycerol. Immediately before use, add DTT to a final concentration of 10 mM. Keep on ice.
-
Assay Buffer: Prepare a buffer containing 20 mM HEPES (pH 7.5), 10% glycerol, and 2 mM DTT.[2] Keep on ice.
2. Cell Culture and Induction of Apoptosis
-
Seed cells in appropriate culture vessels and grow to the desired confluency.
-
Treat cells with an apoptosis-inducing agent (e.g., TNF-α, FasL) or the vehicle control for the desired time period. Include an untreated control group.
3. Preparation of Cell Lysates
-
For adherent cells: Aspirate the culture medium and wash the cells once with ice-cold PBS. Add an appropriate volume of ice-cold Cell Lysis Buffer to the plate and scrape the cells.
-
For suspension cells: Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C. Wash the cell pellet once with ice-cold PBS. Resuspend the cell pellet in an appropriate volume of ice-cold Cell Lysis Buffer.
-
Incubate the cell lysate on ice for 15-30 minutes with occasional vortexing.
-
Centrifuge the lysate at 14,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cytosolic extract) to a pre-chilled microcentrifuge tube. This supernatant contains the active caspases.
-
Determine the protein concentration of the cell lysate using a standard protein assay method (e.g., Bradford or BCA assay).
4. Caspase-8 Activity Assay
-
In a black, clear-bottom 96-well plate, add the following to each well:
-
Sample wells: 50 µL of cell lysate (containing 50-100 µg of protein) and 50 µL of Assay Buffer.
-
Negative control wells (inhibitor): 50 µL of cell lysate, 49 µL of Assay Buffer, and 1 µL of 10 mM Z-IETD-FMK stock solution (final concentration 100 µM).
-
Blank wells (no lysate): 100 µL of Assay Buffer.
-
Positive control wells (recombinant enzyme): An appropriate amount of purified active recombinant caspase-8 in 50 µL of Assay Buffer and 50 µL of Assay Buffer.
-
-
Add 2 µL of the 10 mM this compound stock solution to each well to a final concentration of 200 µM.
-
Mix the contents of the wells gently by pipetting.
-
Incubate the plate at 37°C for 1-2 hours, protected from light. The incubation time may need to be optimized depending on the level of caspase-8 activity.
5. Measurement of Fluorescence
-
Measure the fluorescence intensity in a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 440-460 nm.
-
The fluorescence can be read in kinetic mode (multiple readings over time) or as an endpoint measurement.
6. Data Analysis
-
Subtract the fluorescence reading of the blank well from the readings of all other wells.
-
The caspase-8 activity can be expressed as the change in relative fluorescence units (RFU) per unit of time per microgram of protein.
-
For inhibitor studies, plot the percentage of inhibition versus the inhibitor concentration and determine the IC50 value.
Signaling Pathway
Caption: The extrinsic apoptosis signaling pathway.
References
Application Notes and Protocols for In Vitro Caspase-8 Assay Using Ac-IETD-AMC with Cell Lysates
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-8 is a critical initiator caspase in the extrinsic pathway of apoptosis, playing a pivotal role in programmed cell death initiated by death receptors such as Fas and TNFR. Its activation is a key event in the signaling cascade leading to the execution of apoptosis. The in vitro caspase-8 assay using the fluorogenic substrate Ac-IETD-AMC provides a sensitive and specific method to quantify caspase-8 activity in cell lysates. This assay is based on the cleavage of the peptide substrate Acetyl-Ile-Glu-Thr-Asp-7-amino-4-methylcoumarin (this compound) by active caspase-8, which releases the fluorescent 7-amino-4-methylcoumarin (AMC) moiety. The resulting fluorescence can be measured and is directly proportional to the caspase-8 activity in the sample. These application notes provide a comprehensive protocol for performing this assay, from cell lysate preparation to data analysis, and include representative data for assay validation and interpretation.
Principle of the Assay
The assay utilizes the specific tetrapeptide recognition sequence for caspase-8, IETD. The substrate, this compound, is non-fluorescent until cleaved by active caspase-8. Upon cleavage at the aspartate residue, the highly fluorescent AMC molecule is released. The fluorescence of the free AMC can be measured using a fluorometer with excitation at approximately 360 nm and emission at approximately 440 nm.[1] The rate of AMC release is a direct measure of the enzymatic activity of caspase-8 in the cell lysate.
Data Presentation
Table 1: Specificity of Caspase-8 and Inhibition by Various Compounds
This table presents the half-maximal inhibitory concentration (IC50) values of different inhibitors against caspase-8 and other caspases, demonstrating the specificity of the inhibitors.
| Compound | Caspase-8 IC50 (nM) | Caspase-1 IC50 (nM) | Caspase-3 IC50 (nM) | Caspase-9 IC50 (nM) |
| z-IETD-FMK | 350 | >10000 | >10000 | 3700 |
| Ac-LEHD-CHO | 3.82 | 15.0 | >10000 | 49.2 |
| VRT-043198 | 3.3 | 0.204 | >10000 | 5.07 |
Data compiled from multiple sources.[1][2] z-IETD-FMK is a commonly used caspase-8 inhibitor. Ac-LEHD-CHO is a known caspase-9 inhibitor that also shows activity against caspase-8. VRT-043198 is a potent caspase-1 inhibitor with significant cross-reactivity with caspase-8.
Table 2: Induction of Caspase-8 Activity in Jurkat T-cells
This table shows the fold increase in caspase-8 activity in Jurkat T-cell lysates after treatment with an apoptosis-inducing agent, Tumor Necrosis Factor-alpha (TNF-α), in combination with Cycloheximide (CHX).
| Treatment | Time (hours) | Fold Increase in Caspase-8 Activity (vs. Untreated Control) |
| Untreated Control | 4 | 1.0 |
| TNF-α (100 ng/mL) + CHX (1 µg/mL) | 1 | 2.5 ± 0.3 |
| TNF-α (100 ng/mL) + CHX (1 µg/mL) | 2 | 5.8 ± 0.7 |
| TNF-α (100 ng/mL) + CHX (1 µg/mL) | 4 | 12.3 ± 1.5 |
Data are representative of typical results and are presented as mean ± standard deviation. The increase in caspase-8 activity is indicative of the induction of the extrinsic apoptotic pathway.
Experimental Protocols
Materials and Reagents
-
Cells of interest (e.g., Jurkat, HeLa, or other cell lines)
-
Apoptosis-inducing agent (e.g., TNF-α, Fas Ligand)
-
Cell Lysis Buffer: 50 mM HEPES (pH 7.4), 100 mM NaCl, 0.1% CHAPS, 1 mM DTT, 100 µM EDTA. Store at 4°C. Add DTT fresh before use.
-
Assay Buffer: 20 mM HEPES (pH 7.4), 100 mM NaCl, 10 mM DTT, 0.1% CHAPS, 10% Sucrose. Store at 4°C. Add DTT fresh before use.
-
Caspase-8 Substrate (this compound): 10 mM stock solution in DMSO. Store at -20°C, protected from light.
-
AMC Standard: 1 mM stock solution in DMSO. Store at -20°C.
-
Caspase-8 Inhibitor (Ac-IETD-CHO or z-IETD-FMK): 10 mM stock solution in DMSO. Store at -20°C. (Optional, for specificity control)
-
Protein Assay Reagent (e.g., Bradford or BCA assay kit)
-
Phosphate-Buffered Saline (PBS), ice-cold
-
96-well black, flat-bottom microplate
-
Fluorometer with excitation/emission filters for 360 nm/440 nm
Protocol 1: Preparation of Cell Lysates
For Suspension Cells (e.g., Jurkat):
-
Seed cells at a density of 1-2 x 10^6 cells/mL and treat with the desired apoptosis-inducing agent for the appropriate time.
-
Pellet the cells by centrifugation at 500 x g for 5 minutes at 4°C.
-
Carefully remove the supernatant and wash the cell pellet once with ice-cold PBS.
-
Centrifuge again at 500 x g for 5 minutes at 4°C and discard the supernatant.
-
Resuspend the cell pellet in ice-cold Cell Lysis Buffer at a concentration of 1-2 x 10^7 cells/mL.
-
Incubate the cell suspension on ice for 15-20 minutes with occasional vortexing.
-
Centrifuge the lysate at 16,000 x g for 15 minutes at 4°C to pellet the cell debris.
-
Carefully transfer the supernatant (cell lysate) to a pre-chilled microcentrifuge tube.
-
Determine the protein concentration of the lysate using a standard protein assay. Adjust the lysate concentration with Cell Lysis Buffer to a final concentration of 1-2 mg/mL.
-
The cell lysate can be used immediately or stored in aliquots at -80°C for future use.
For Adherent Cells (e.g., HeLa):
-
Seed cells in culture dishes and grow to the desired confluency. Treat with the apoptosis-inducing agent.
-
Aspirate the culture medium and wash the cells once with ice-cold PBS.
-
Add a sufficient volume of ice-cold Cell Lysis Buffer to cover the cell monolayer (e.g., 200-500 µL for a 10 cm dish).
-
Scrape the cells from the dish using a cell scraper and transfer the lysate to a microcentrifuge tube.
-
Incubate on ice for 15-20 minutes with occasional vortexing.
-
Proceed with steps 7-10 from the suspension cell protocol.
Protocol 2: In Vitro Caspase-8 Assay
-
Prepare the AMC Standard Curve:
-
Prepare a series of dilutions of the AMC stock solution in Assay Buffer to generate a standard curve (e.g., 0, 1, 2.5, 5, 10, 20 µM).
-
Add 100 µL of each standard dilution to separate wells of a 96-well black microplate.
-
-
Set up the Assay Reactions:
-
In separate wells of the 96-well plate, add the following components in the order listed:
-
Sample wells: 50 µL of cell lysate (containing 50-100 µg of protein) and 50 µL of Assay Buffer.
-
Negative control wells: 50 µL of lysate from untreated cells and 50 µL of Assay Buffer.
-
Inhibitor control wells (optional): 50 µL of lysate from treated cells, pre-incubated with 1 µL of Caspase-8 inhibitor (final concentration 10-50 µM) for 10-15 minutes at 37°C, and 49 µL of Assay Buffer.
-
Blank well: 100 µL of Assay Buffer.
-
-
-
Initiate the Reaction:
-
Prepare a working solution of the Caspase-8 substrate (this compound) by diluting the stock solution to a final concentration of 50-100 µM in Assay Buffer.
-
Add 10 µL of the substrate working solution to each well (except the blank and AMC standard wells). The final substrate concentration will be approximately 8.3-16.7 µM.
-
-
Incubation and Measurement:
-
Immediately start monitoring the fluorescence in a microplate fluorometer at an excitation wavelength of 360 nm and an emission wavelength of 440 nm.
-
Take readings every 5-10 minutes for 1-2 hours at 37°C. A kinetic read is preferred to determine the reaction rate. Alternatively, an endpoint reading can be taken after a fixed incubation time.
-
Data Analysis
-
Calculate Caspase-8 Activity:
-
Plot the fluorescence intensity of the AMC standards versus their concentration to generate a standard curve. Determine the equation of the line (y = mx + c).
-
For each sample, calculate the rate of change of fluorescence (ΔRFU/min) from the linear portion of the kinetic curve.
-
Convert the ΔRFU/min to pmol of AMC released per minute using the standard curve equation.
-
Calculate the specific activity of caspase-8 in the cell lysate and express it as pmol/min/mg of protein.
Specific Activity = (pmol AMC/min) / (mg protein in the well)
-
-
Fold Increase in Activity:
-
To determine the fold increase in caspase-8 activity, divide the specific activity of the treated sample by the specific activity of the untreated control.
-
Mandatory Visualization
Caption: Extrinsic Apoptosis Signaling Pathway via Caspase-8 Activation.
Caption: Experimental Workflow for the In Vitro Caspase-8 Assay.
References
Application Note: Kinetic Measurement of Caspase-8 Activity Using Ac-IETD-AMC Fluorogenic Substrate
Audience: Researchers, scientists, and drug development professionals.
Introduction
Caspase-8 (Cysteine-requiring Aspartate protease-8) is a critical initiator caspase in the extrinsic pathway of apoptosis.[1][2] This pathway is triggered by the activation of death receptors on the cell surface, such as Fas or TNFR.[3] Upon ligand binding, these receptors recruit adaptor proteins like FADD, which in turn recruits procaspase-8.[3] This proximity induces the dimerization and auto-activation of procaspase-8, leading to the formation of active caspase-8.[4] Active caspase-8 then initiates a downstream cascade by activating effector caspases, such as caspase-3 and -7, which execute the final stages of apoptosis.[1][5] Given its pivotal role, measuring the enzymatic activity of caspase-8 is essential for studying apoptosis and for screening potential therapeutic modulators.
This application note provides a detailed protocol for a sensitive and continuous kinetic assay to measure caspase-8 activity using the fluorogenic substrate Acetyl-Ile-Glu-Thr-Asp-7-Amino-4-methylcoumarin (Ac-IETD-AMC).
Principle of the Assay
The assay is based on the proteolytic cleavage of the specific caspase-8 substrate, this compound.[6] The IETD peptide sequence is a recognition site for caspase-8.[7] In its intact form, the substrate is non-fluorescent. When active caspase-8 cleaves the substrate after the aspartate residue, it liberates the highly fluorescent 7-amino-4-methylcoumarin (AMC) group.[6][8][9] The rate of increase in fluorescence is directly proportional to the enzymatic activity of caspase-8. The fluorescence of the free AMC can be monitored kinetically using a fluorometer with excitation at approximately 360 nm and emission at approximately 440 nm.[6]
Signaling Pathway
The diagram below illustrates the central role of Caspase-8 in the extrinsic apoptosis pathway.
Caption: The extrinsic apoptosis pathway initiated by death receptor activation.
Materials and Reagents
-
Recombinant active Caspase-8 (for positive control and standard curve)
-
This compound substrate (CAS No. 210344-96-0)
-
Caspase-8 specific inhibitor (e.g., Z-IETD-FMK) for negative control
-
Dimethyl sulfoxide (DMSO), anhydrous
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM EDTA)
-
Dithiothreitol (DTT)
-
96-well, flat-bottom, black microplates (for fluorescence assays)
-
Fluorometric microplate reader with kinetic reading capability
-
Cell lysis buffer (if using cell extracts), e.g., 25 mM HEPES, pH 7.4, 5 mM CHAPS, 5 mM DTT.[6]
-
Multichannel pipette
Experimental Protocols
Reagent Preparation
-
10X Assay Buffer: Prepare a stock solution (e.g., 200 mM HEPES, pH 7.4, 100% glycerol, 20 mM EDTA). Store at 4°C.
-
1X Assay Buffer: Immediately before use, dilute the 10X stock to 1X with ultrapure water. Add DTT to a final concentration of 5-10 mM.[10] Keep on ice.
-
Substrate Stock Solution (10 mM): Dissolve this compound in anhydrous DMSO.[8] Store in small aliquots at -20°C, protected from light.
-
Enzyme Solution: Thaw recombinant caspase-8 on ice. Prepare serial dilutions in 1X Assay Buffer to the desired concentrations for the kinetic analysis.
-
Inhibitor Stock Solution (1 mM): Dissolve Z-IETD-FMK in DMSO. Store at -20°C.
Kinetic Assay Protocol (96-well plate format)
This protocol is for a total reaction volume of 100 µL. Adjust volumes as needed.
-
Plate Setup:
-
Blank Wells: 50 µL of 1X Assay Buffer + 50 µL of substrate working solution (added in step 4).
-
Negative Control Wells: 40 µL of 1X Assay Buffer + 10 µL of enzyme solution + inhibitor (e.g., 10 µM final concentration).
-
Sample Wells: (50 - X) µL of 1X Assay Buffer + X µL of cell lysate or purified enzyme.
-
Positive Control Wells: (50 - X) µL of 1X Assay Buffer + X µL of diluted recombinant caspase-8.
-
-
Enzyme/Sample Addition: Add the appropriate amount of 1X Assay Buffer and enzyme/sample to the wells as planned above. For inhibitor controls, pre-incubate the enzyme with the inhibitor for 10-15 minutes at room temperature.[11]
-
Instrument Setup: Pre-warm the fluorometric plate reader to the desired assay temperature (e.g., 37°C). Set the instrument to read fluorescence kinetically.
-
Initiate Reaction: Prepare a 2X substrate working solution (e.g., 100 µM this compound in 1X Assay Buffer). Using a multichannel pipette, add 50 µL of the 2X substrate working solution to all wells to start the reaction. The final substrate concentration will be 50 µM.[11]
-
Read Fluorescence: Immediately place the plate in the reader and begin kinetic measurements.
Data Analysis
-
Subtract Background: For each time point, subtract the average fluorescence reading of the blank wells from all other wells.
-
Calculate Initial Velocity (V₀): Plot the background-subtracted fluorescence (Relative Fluorescence Units, RFU) against time (in minutes) for each substrate concentration. The initial velocity (V₀) is the slope of the linear portion of this curve (RFU/min).
-
Determine Kinetic Constants: To determine Michaelis-Menten constants (Km and Vmax), perform the assay with a fixed amount of enzyme and varying concentrations of the this compound substrate (e.g., 0 - 200 µM).
-
Plot Michaelis-Menten Curve: Plot the calculated initial velocities (V₀) against the corresponding substrate concentrations ([S]). Fit the data to the Michaelis-Menten equation using non-linear regression software (e.g., GraphPad Prism) to determine the Km and Vmax values.
V = (Vmax * [S]) / (Km + [S])
Data Presentation
The following table summarizes typical kinetic constants for caspase enzymes with various tetrapeptide substrates. Note that values can vary depending on assay conditions (buffer, pH, temperature).
| Caspase Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |
| Caspase-8 | This compound | ~10-50 | N/A | ~1.5 x 10⁵ |
| Caspase-3 | Ac-DEVD-AMC | 2.8 | 58 | 2.1 x 10⁷ |
| Caspase-9 | Ac-LEHD-AMC | ~10-20 | N/A | ~2.0 x 10⁵ |
| Caspase-1 | Ac-WEHD-AMC | ~5-15 | N/A | ~1.2 x 10⁶ |
Workflow and Logic Diagrams
Experimental Workflow
The following diagram outlines the complete workflow for the kinetic measurement of caspase-8 activity.
Caption: Step-by-step workflow for the caspase-8 kinetic assay.
Data Analysis Logic
This diagram shows the logical flow of data processing to determine the final kinetic parameters.
Caption: Logical flow from raw fluorescence data to kinetic constants.
References
- 1. Functions of Caspase 8: the Identified and the Mysterious - PMC [pmc.ncbi.nlm.nih.gov]
- 2. sigmaaldrich.com [sigmaaldrich.com]
- 3. Caspase-8; regulating life and death - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 5. cephamls.com [cephamls.com]
- 6. sigmaaldrich.com [sigmaaldrich.com]
- 7. Caspase-8 Substrate (Ac-IETD-AFC) [1mM], Fluorometric – Cepham Life Sciences [cephamlsi.com]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. This compound | AAT Bioquest [aatbio.com]
- 10. resources.rndsystems.com [resources.rndsystems.com]
- 11. protocols.io [protocols.io]
- 12. medchemexpress.com [medchemexpress.com]
- 13. A Potent Inhibitor of Caspase‑8 Based on the IL-18 Tetrapeptide Sequence Reveals Shared Specificities between Inflammatory and Apoptotic Initiator Caspases - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
Troubleshooting & Optimization
How to reduce background fluorescence in Ac-IETD-AMC assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers using the Ac-IETD-AMC fluorogenic assay to measure caspase-8 activity. Our goal is to help you minimize background fluorescence and obtain reliable, high-quality data.
Troubleshooting Guide: High Background Fluorescence
High background fluorescence can mask the true signal from caspase-8 activity, leading to inaccurate results. This guide provides a systematic approach to identifying and mitigating the common causes of elevated background.
Experimental Workflow for Troubleshooting
The following workflow outlines a step-by-step process to diagnose and resolve high background issues.
Frequently Asked Questions (FAQs)
Q1: What are the primary sources of high background fluorescence in the this compound assay?
High background can originate from several sources:
-
Substrate Instability: The this compound substrate can undergo spontaneous, non-enzymatic hydrolysis, releasing the fluorescent AMC molecule. This is often exacerbated by improper storage or the composition of the assay buffer.
-
Sample Autofluorescence: Biological samples, particularly cell lysates, contain endogenous molecules (e.g., NADH, riboflavins) that fluoresce at similar excitation and emission wavelengths as AMC, contributing to the background signal.[1][2]
-
Reagent Contamination: Contamination of reagents with fluorescent compounds or proteases that can cleave the substrate can lead to elevated background.
-
Sub-optimal Assay Conditions: Inappropriate pH, temperature, or high concentrations of certain buffer components can increase non-specific signal.
Q2: How does Dithiothreitol (DTT) affect background fluorescence?
DTT is a reducing agent commonly included in caspase assay buffers to maintain the active-site cysteine of caspases in a reduced, active state.[3] However, high concentrations of DTT can contribute to the chemical instability of AMC-based substrates, leading to increased background fluorescence over time. It is crucial to optimize the DTT concentration.
Table 1: Effect of Reducing Agent on Background Fluorescence
| Reducing Agent | Concentration | Relative Background Fluorescence | Notes |
| DTT | Low (1-2 mM) | Low | Sufficient for maintaining caspase activity with minimal impact on background. |
| DTT | High (5-10 mM) | High | Can increase non-enzymatic substrate hydrolysis.[4] |
| TCEP | 1-5 mM | Low | A more stable reducing agent that can be a suitable alternative to DTT, often with less impact on background. |
Q3: My "no enzyme" and "no cell lysate" blank controls have high fluorescence. What should I do?
High fluorescence in blank controls points to an issue with the reagents themselves, most likely the substrate or the assay buffer.
-
Check Substrate Quality:
-
Purity: Ensure you are using a high-purity substrate. Impurities can be fluorescent.
-
Storage: Store the this compound substrate protected from light and moisture at -20°C or lower.[5] Repeated freeze-thaw cycles should be avoided.
-
Age: Use a fresh, unexpired substrate. Older substrates may have undergone degradation.
-
-
Optimize the Assay Buffer:
-
DTT Concentration: As mentioned in Q2, reduce the DTT concentration to the lowest effective level (typically 1-2 mM).
-
pH: Ensure the pH of your assay buffer is within the optimal range for caspase-8 (typically pH 7.2-7.5).
-
Q4: My blank controls are low, but my experimental samples (even negative controls with no expected caspase-8 activity) have high background. What is the cause?
This scenario suggests that components within your sample are causing the high background.
-
Measure Autofluorescence: Prepare a control sample containing your cell lysate and assay buffer but without the this compound substrate. A high signal in this control confirms that autofluorescence from your sample is a significant contributor.[1]
-
Optimize Cell Lysis:
-
Detergent Choice and Concentration: The type and concentration of detergent in your lysis buffer can impact background. Harsh detergents may denature proteins and release interfering substances. Consider using a milder detergent or optimizing its concentration.
-
Lysate Concentration: High protein concentrations can increase background from both autofluorescence and potential non-specific protease activity. Titrate the amount of cell lysate used in the assay.
-
Table 2: Troubleshooting Sample-Related High Background
| Issue | Recommended Action | Expected Outcome |
| Autofluorescence | - Measure lysate without substrate.- Use a plate reader with bottom-reading capabilities for adherent cells.[2]- Consider using red-shifted fluorophores if autofluorescence in the blue/green spectrum is high.[2] | Identification and potential mitigation of intrinsic sample fluorescence. |
| Lysis Buffer Interference | - Titrate detergent concentration.- Test alternative mild detergents (e.g., CHAPS vs. Triton X-100).- Ensure lysis buffer components are compatible with the assay.[6] | Reduced background caused by lysis buffer components. |
| High Protein Concentration | - Perform a protein concentration titration (e.g., 10-100 µg per well). | Lower background and improved signal-to-noise ratio. |
Experimental Protocols
Protocol 1: Optimizing Substrate Concentration
This protocol helps determine the optimal this compound concentration that provides a good signal-to-noise ratio without leading to excessive background from substrate depletion or non-enzymatic hydrolysis.
-
Prepare a Substrate Dilution Series: Prepare serial dilutions of the this compound substrate in the assay buffer, ranging from a high concentration (e.g., 200 µM) to a low concentration (e.g., 5 µM).
-
Set Up the Assay: In a 96-well plate, set up reactions with a fixed amount of your positive control (e.g., lysate from apoptosis-induced cells) and the varying substrate concentrations. Include "no enzyme" blank controls for each substrate concentration.
-
Incubate and Read: Incubate the plate at 37°C, taking kinetic readings on a fluorescence plate reader (Excitation: ~380 nm, Emission: ~440-460 nm) every 5-10 minutes for 1-2 hours.
-
Analyze the Data: Plot the initial reaction velocity (rate of fluorescence increase) against the substrate concentration. The optimal concentration is typically at or slightly below the saturation point (the "knee" of the curve), where the signal is high but not limited by the enzyme concentration.
Protocol 2: Optimizing Cell Lysate Concentration
This protocol is used to find the ideal amount of cell lysate that gives a robust signal without high background.
-
Prepare Lysate Dilutions: Prepare serial dilutions of your cell lysate (both from induced and uninduced cells) in the cell lysis buffer.
-
Determine Protein Concentration: Measure the protein concentration of each dilution using a standard method like the Bradford assay.
-
Set Up the Assay: In a 96-well plate, add a fixed, optimal concentration of the this compound substrate to wells containing different amounts of protein from your lysate dilutions (e.g., ranging from 10 µg to 100 µg).
-
Incubate and Read: Incubate the plate and measure the fluorescence kinetically as described in Protocol 1.
-
Analyze the Data: Plot the reaction velocity against the protein concentration. Select a concentration that falls within the linear range of the curve for your subsequent experiments.
Signaling Pathway
The this compound assay measures the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.
References
Troubleshooting low signal in Ac-IETD-AMC caspase-8 assay
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals experiencing low signal issues with the Ac-IETD-AMC caspase-8 assay.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: What is the principle of the this compound caspase-8 assay?
The this compound caspase-8 assay is a fluorometric method to measure the activity of caspase-8, a key initiator caspase in the extrinsic apoptosis pathway.[1][2] The assay utilizes a synthetic peptide substrate, this compound (Acetyl-Isoleucyl-Glutamyl-Threonyl-Aspartyl-7-Amino-4-methylcoumarin).[3][4][5] In the presence of active caspase-8, this substrate is cleaved, releasing the highly fluorescent group, 7-amino-4-methylcoumarin (AMC).[1][3] The resulting fluorescence, typically measured at an excitation wavelength of 360-380 nm and an emission wavelength of 440-460 nm, is directly proportional to the activity of caspase-8 in the sample.[6][7]
Q2: I am observing very low or no fluorescence signal. What are the possible causes and solutions?
Low or no signal is a common issue that can arise from several factors related to reagent integrity, sample quality, and assay execution. The table below summarizes potential causes and recommended troubleshooting steps.
| Potential Cause | Troubleshooting Recommendations |
| Reagent Degradation | Confirm that all kit components have been stored at the recommended temperature, typically -20°C.[1][8] Avoid repeated freeze-thaw cycles of reagents, especially the substrate and DTT.[1][6] |
| Oxidized DTT | DTT (Dithiothreitol) is crucial for caspase activity and is prone to oxidation. Prepare fresh DTT solution for your assay buffer immediately before use.[1][9] Unexpectedly low caspase-8 activity can occur if DTT is omitted or has degraded.[9][10] |
| Substrate Precipitation | The this compound substrate may precipitate if not handled correctly. Before use, allow the substrate to warm to room temperature and ensure it is thoroughly mixed.[1] |
| Inactive Caspase-8 | The experimental model may not have initiated apoptosis, or the caspase-8 activation may be minimal. Ensure that your treatment is sufficient to induce apoptosis and caspase-8 activation. Include a positive control, such as cells treated with a known apoptosis inducer (e.g., anti-Fas monoclonal antibody), to validate the assay setup.[9][11] |
| Insufficient Protein | The concentration of caspase-8 in your lysate may be too low for detection. Increase the amount of cell lysate (protein) used per reaction. It is recommended to use between 50-200 µg of protein per well.[1][9] Always measure the protein concentration of your lysates before starting the assay.[9][12] |
| Suboptimal Assay Conditions | Incorrect incubation time or temperature can lead to low signal. The optimal incubation period should be determined empirically for your specific cell type and experimental conditions.[11][13] Incubate the reaction at 37°C for 1-2 hours, protecting the plate from light.[9] |
| Inhibitors in Lysate | Residual serum or other components from the cell culture medium can inhibit caspase activity. Ensure cells are thoroughly washed with cold PBS before lysis.[1] |
Q3: My results are inconsistent between replicates. What can I do to improve reproducibility?
Inconsistent results often stem from variations in sample handling and assay setup. To improve reproducibility:
-
Normalize to Protein Content: Ensure that you are adding the same amount of total protein to each well.[1] Perform a protein quantification assay (e.g., BCA assay) on your cell lysates before setting up the caspase assay.[12]
-
Use Technical Replicates: Run each sample in triplicate to assess and control for pipetting errors.[1]
-
Ensure Homogeneous Lysis: Make sure cells are evenly lysed to release all cellular contents, including caspases. Incubate lysates on ice and vortex gently to ensure complete lysis.[11]
-
Avoid Bubbles: When adding reagents to the microplate, pipette gently to avoid the formation of bubbles, which can interfere with fluorescence readings.[8]
Q4: How should I prepare my cell lysates for the caspase-8 assay?
Proper cell lysate preparation is critical for obtaining a robust signal.
-
Cell Harvesting: For adherent cells, wash with cold PBS and then scrape the cells. For suspension cells, pellet them by centrifugation.[1][11]
-
Lysis: Resuspend the cell pellet in a chilled, appropriate lysis buffer.[9][11] Many commercial kits provide an optimized lysis buffer.
-
Incubation: Incubate the cells in the lysis buffer on ice for 10-15 minutes to ensure complete lysis.[1][9]
-
Clarification: Centrifuge the lysate at high speed (e.g., 10,000 x g) for 10 minutes at 4°C to pellet cellular debris.[1][11]
-
Supernatant Collection: Carefully transfer the clear supernatant, which contains the cytosolic proteins including caspases, to a fresh, pre-chilled tube.[9][11]
Q5: What controls should I include in my this compound caspase-8 assay?
Including proper controls is essential for interpreting your results accurately.
-
Negative Control (Uninduced Sample): Lysate from untreated cells to establish the basal level of caspase-8 activity.[9]
-
Positive Control: Lysate from cells treated with a known inducer of apoptosis (e.g., anti-Fas antibody, TNF-α) to confirm that the assay is working correctly.[8][11] Some kits also provide a purified active caspase-8 as a positive control.[8]
-
Blank (Reagent Blank): A well containing lysis buffer and substrate but no cell lysate. This is used to measure and subtract the background fluorescence of the reagents.[1]
Experimental Protocols & Data
General Experimental Workflow
The workflow for a typical this compound caspase-8 assay involves sample preparation, reaction setup, and signal detection.
Caption: General experimental workflow for the this compound caspase-8 assay.
Caspase-8 Signaling Pathway
Caspase-8 is an initiator caspase in the extrinsic apoptosis pathway, which is triggered by the activation of death receptors on the cell surface.
Caption: Extrinsic apoptosis pathway showing the activation of caspase-8.
Reagent and Assay Parameters
| Parameter | Typical Value/Range | Reference |
| Substrate | This compound | [3][4] |
| (or Ac-IETD-AFC) | [1][14] | |
| Excitation Wavelength | 360 - 400 nm | [1][7][14] |
| Emission Wavelength | 440 - 505 nm | [1][7][14] |
| Protein per Reaction | 50 - 200 µg | [9] |
| Final Substrate Conc. | 200 µM | [9] |
| Incubation Time | 1 - 2 hours | [1][9] |
| Incubation Temperature | 37°C | [9][15] |
| DTT Concentration | 5 - 10 mM | [8][9] |
References
- 1. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]
- 2. Detection of Active Caspases During Apoptosis Using Fluorescent Activity-Based Probes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. docs.aatbio.com [docs.aatbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound [cellmano.com]
- 6. bdbiosciences.com [bdbiosciences.com]
- 7. sigmaaldrich.com [sigmaaldrich.com]
- 8. sigmaaldrich.com [sigmaaldrich.com]
- 9. assets.fishersci.com [assets.fishersci.com]
- 10. takarabio.com [takarabio.com]
- 11. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Lysate Preparation: How Do I Optimize My Extraction? | Proteintech Group [ptglab.com]
- 13. promega.com [promega.com]
- 14. cephamls.com [cephamls.com]
- 15. file.elabscience.com [file.elabscience.com]
Technical Support Center: Ac-IETD-AMC Assay for Reliable Data
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals obtain reliable and reproducible data from their Ac-IETD-AMC assays.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorometric method to measure the activity of caspase-8. The substrate, this compound, is composed of a tetrapeptide sequence (IETD) recognized by caspase-8, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In the presence of active caspase-8, the enzyme cleaves the substrate, releasing free AMC. The liberated AMC emits a strong fluorescent signal when excited at approximately 380 nm, with an emission maximum around 440-460 nm. The intensity of the fluorescence is directly proportional to the caspase-8 activity in the sample.[1][2]
Q2: What are the essential controls for this assay?
To ensure the reliability of your data, it is crucial to include the following controls in every experiment:
-
Negative Control (Uninduced Cells): Lysates from untreated or vehicle-treated cells are used to establish the basal level of caspase-8 activity.[2][3]
-
Positive Control (Induced Cells): Cells treated with a known apoptosis-inducing agent (e.g., staurosporine, TNF-α) serve to confirm that the assay can detect an increase in caspase-8 activity.[4][5]
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Blank Control (Lysis Buffer Only): This control, containing all reaction components except the cell lysate, helps to determine the background fluorescence of the reagents.[2][3]
-
Inhibitor Control: Pre-incubating a sample of apoptotic cell lysate with a specific caspase-8 inhibitor (e.g., Ac-IETD-CHO) before adding the substrate confirms that the measured activity is specific to caspase-8.[1][4]
Q3: Can other proteases cleave the this compound substrate?
Yes, besides caspase-8, granzyme B is also known to cleave the this compound substrate.[6][7][8] If you are working with a system where granzyme B activity is expected (e.g., cytotoxic T lymphocyte-mediated killing), it is important to use specific inhibitors to differentiate between the activities of these two proteases.
Troubleshooting Guide
| Problem | Possible Cause | Solution |
| High Background Fluorescence | 1. Contaminated reagents or water. | 1. Use fresh, high-purity reagents and water. Prepare fresh buffers for each experiment. |
| 2. Autohydrolysis of the substrate. | 2. Store the this compound substrate protected from light and moisture at -20°C. Avoid repeated freeze-thaw cycles.[3][9] | |
| 3. Intrinsic fluorescence of the cell lysate or compounds being tested. | 3. Run a control with cell lysate without the substrate to measure its autofluorescence. | |
| Low or No Signal in Apoptotic Samples | 1. Insufficient caspase-8 activation. | 1. Optimize the concentration of the apoptosis-inducing agent and the treatment duration. Confirm apoptosis through an alternative method (e.g., Annexin V staining). |
| 2. Inactive enzyme due to improper sample handling. | 2. Prepare cell lysates on ice to prevent protease degradation. Avoid repeated freeze-thaw cycles of the lysates. | |
| 3. Sub-optimal assay conditions. | 3. Ensure the assay buffer has the correct pH (typically 7.2-7.5) and contains a reducing agent like DTT.[1][2] | |
| 4. Degraded substrate. | 4. Use a fresh aliquot of the this compound substrate. | |
| High Variability Between Replicates | 1. Inconsistent cell seeding or lysis. | 1. Ensure uniform cell density in all wells. Ensure complete and consistent cell lysis for all samples. |
| 2. Pipetting errors. | 2. Use calibrated pipettes and ensure accurate and consistent pipetting of all reagents. | |
| 3. "Edge effects" in the microplate. | 3. Avoid using the outer wells of the microplate, as they are more prone to evaporation. Fill the outer wells with PBS or water. |
Quantitative Data Summary
The following table provides a summary of typical concentrations and parameters used in the this compound assay. Note that these are starting points and may require optimization for your specific cell type and experimental conditions.
| Parameter | Recommended Range | Notes |
| This compound Stock Solution | 1-10 mM in DMSO | Store at -20°C in aliquots, protected from light.[6][9] |
| Final Substrate Concentration | 20-50 µM | Higher concentrations may increase background fluorescence. |
| Cell Lysate Protein Concentration | 20-100 µg per well | Titrate to find the optimal concentration for a linear assay response. |
| Incubation Time | 1-2 hours | Longer incubation may be necessary for samples with low enzyme activity, but can also increase background.[3] |
| Incubation Temperature | 37°C | |
| Excitation Wavelength | ~380 nm | |
| Emission Wavelength | 440-460 nm | [2] |
Experimental Protocols
Preparation of Cell Lysates
-
Seed cells in an appropriate culture vessel and treat with the desired apoptosis-inducing agent or vehicle control for the optimized duration.
-
For adherent cells, wash with ice-cold PBS and then add ice-cold lysis buffer (e.g., 10 mM HEPES, 142 mM KCl, 5 mM MgCl2, 1 mM EDTA, 0.2% NP-40, pH 7.2) supplemented with a reducing agent like DTT.[1] For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in lysis buffer.
-
Incubate the cells in lysis buffer on ice for 10-30 minutes.[1]
-
Centrifuge the lysates at high speed (e.g., 12,000 rpm) for 10-30 minutes at 4°C to pellet cellular debris.[1]
-
Transfer the supernatant (cell lysate) to a fresh, pre-chilled tube.
-
Determine the protein concentration of the lysates using a suitable method (e.g., Bradford assay).
Caspase-8 Activity Assay
-
In a black, flat-bottom 96-well plate, add your cell lysates (20-100 µg of protein) to the appropriate wells.
-
Bring the final volume in each well to a consistent level with assay buffer (e.g., 20 mM HEPES, 100 mM NaCl, 1 mM EDTA, 0.01% CHAPS, 10% sucrose, pH 7.2) containing DTT.[1]
-
For the inhibitor control wells, add the specific caspase-8 inhibitor at this stage and incubate for 10-15 minutes at room temperature.
-
Prepare the substrate solution by diluting the this compound stock solution in the assay buffer to the desired final concentration.
-
Initiate the reaction by adding the substrate solution to all wells.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of ~380 nm and an emission wavelength of 440-460 nm.
Visualizations
Caption: Extrinsic apoptosis signaling pathway leading to caspase-8 activation.
References
- 1. sigmaaldrich.com [sigmaaldrich.com]
- 2. abcam.com [abcam.com]
- 3. bdbiosciences.com [bdbiosciences.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. researchgate.net [researchgate.net]
- 6. Measuring Procaspase-8 and -10 Processing upon Apoptosis Induction - PMC [pmc.ncbi.nlm.nih.gov]
- 7. This compound | AAT Bioquest [aatbio.com]
- 8. medchemexpress.com [medchemexpress.com]
- 9. docs.aatbio.com [docs.aatbio.com]
Technical Support Center: Optimizing Ac-IETD-AMC Assay Sensitivity for Low Caspase Activity
This technical support guide provides troubleshooting advice and answers to frequently asked questions to help researchers, scientists, and drug development professionals enhance the sensitivity of the Acetyl-Ile-Glu-Thr-Asp-7-Amino-4-methylcoumarin (Ac-IETD-AMC) assay, particularly when detecting low levels of caspase-8 activity.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: I am not seeing any fluorescent signal, or the signal is too low. What are the possible causes and solutions?
A1: Low or absent signal in your this compound assay can stem from several factors, from reagent preparation to experimental setup. Here’s a troubleshooting guide:
-
Inactive Caspases: Ensure that your experimental model and treatment conditions are sufficient to induce apoptosis and activate caspase-8. It's crucial to include a positive control, such as cells treated with a known apoptosis inducer like staurosporine, to verify that the assay components are working correctly.[1]
-
Sub-optimal Reagent Concentrations: The final concentration of this compound and the amount of cell lysate are critical. You may need to optimize these parameters for your specific cell type and experimental conditions.[2][3]
-
Incorrect Buffer Composition: The assay buffer should provide an optimal environment for caspase activity. Key components include a buffering agent (e.g., HEPES), a reducing agent like DTT, and a chelating agent like EDTA.[3][4] The absence of a reducing agent can lead to oxidation and inactivation of the caspase enzyme.
-
Insufficient Incubation Time: For low caspase activity, a longer incubation period may be necessary to allow for sufficient cleavage of the substrate and generation of a detectable fluorescent signal.[5][6]
-
Improper Reagent Storage and Handling: this compound is light-sensitive and should be stored protected from light at -20°C.[2] Avoid repeated freeze-thaw cycles of the substrate and enzyme preparations.
Q2: How can I optimize the concentrations of the substrate and cell lysate?
A2: Optimization is key to achieving maximal sensitivity. We recommend performing a titration experiment.
-
Cell Lysate Titration: Test a range of protein concentrations from your cell lysate (e.g., 10-100 µg of total protein per reaction) while keeping the this compound concentration constant.[2][4] This will help determine the optimal amount of lysate that yields a detectable signal without introducing excessive background.
-
Substrate Titration: Once the optimal lysate concentration is determined, perform a substrate titration. Test a range of this compound concentrations (e.g., 10-100 µM) to find the concentration that gives the best signal-to-noise ratio. A common starting concentration is 50 µM.[3][4]
Q3: What is the optimal incubation time and temperature for the assay?
A3: A standard incubation is 1 hour at 37°C.[2][4] However, if you suspect low caspase activity, you can extend the incubation time to 2 hours or even longer.[3][6] It is advisable to perform a time-course experiment (e.g., measuring fluorescence at 30, 60, 90, and 120 minutes) to determine the optimal incubation period for your specific samples. Kinetic readings, where fluorescence is measured every 5-10 minutes, can also be very informative.[6]
Q4: My blank wells (no cell lysate) have high fluorescence. What could be the cause?
A4: High background fluorescence in the blank wells can be due to:
-
Substrate Degradation: this compound can undergo spontaneous hydrolysis, especially if not stored properly or if the assay buffer has a suboptimal pH. Ensure the substrate is stored correctly and the buffer pH is around 7.2-7.5.[4]
-
Contaminated Reagents: Check all your reagents, including the assay buffer and water, for any fluorescent contaminants.
-
Autofluorescence of Test Compounds: If you are screening for inhibitors or activators, the compounds themselves may be fluorescent at the excitation and emission wavelengths used for AMC. Always include a control with the test compound in assay buffer without lysate to check for autofluorescence.[6]
Q5: Are there alternatives to this compound for measuring caspase activity?
A5: Yes, several other fluorogenic and chromogenic substrates are available for various caspases. For caspase-3/7, Ac-DEVD-AMC is a commonly used substrate.[2] Substrates coupled to other fluorophores like AFC (7-amino-4-trifluoromethylcoumarin) or rhodamine 110 (R110) offer different spectral properties and may provide better sensitivity in some systems.[7][8][9] For a different detection method, fluorochrome-labeled inhibitors of caspases (FLICA) can be used to detect active caspases in living cells.[4][9]
Data Presentation
Table 1: Recommended Reagent Concentrations and Ranges for Assay Optimization
| Component | Recommended Starting Concentration | Optimization Range |
| This compound | 50 µM[4] | 10 - 100 µM |
| Cell Lysate Protein | 20 - 50 µ g/well [4] | 10 - 100 µ g/well |
| DTT | 2 - 10 mM[3][4] | 1 - 10 mM |
| HEPES | 50 - 100 mM[3][4] | 20 - 100 mM |
| EDTA | 1 mM[4] | 0.1 - 1 mM |
Table 2: Troubleshooting Guide for Low Signal in this compound Assay
| Issue | Possible Cause | Recommended Action |
| No/Low Signal | Inactive caspases | Use a positive control (e.g., staurosporine-treated cells)[1] |
| Insufficient incubation time | Increase incubation time (e.g., up to 2 hours or perform a kinetic read)[3][6] | |
| Sub-optimal reagent concentrations | Titrate cell lysate and this compound concentrations[2][3] | |
| High Background | Substrate degradation | Store substrate properly, protect from light, and check buffer pH[2] |
| Contaminated reagents | Use fresh, high-quality reagents | |
| Compound autofluorescence | Run a control with the compound alone[6] | |
| Inconsistent Results | Pipetting errors | Use calibrated pipettes and careful technique |
| Temperature fluctuations | Ensure consistent incubation temperature | |
| Cell health variability | Ensure consistent cell culture conditions and health |
Experimental Protocols
Detailed Protocol for Caspase-8 Activity Assay using this compound
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then scrape cells in a lysis buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA).
-
For suspension cells, pellet the cells, wash with ice-cold PBS, and resuspend in lysis buffer.
-
Incubate the cell lysate on ice for 15-30 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
Collect the supernatant containing the protein lysate. Determine the protein concentration using a standard method like the BCA assay.[4]
-
-
Assay Preparation:
-
Prepare a 2X reaction buffer (e.g., 100 mM HEPES, pH 7.2, 20% sucrose, 0.2% CHAPS, 2 mM DTT).[4]
-
Prepare a 10 mM stock solution of this compound in DMSO.[5]
-
Dilute the this compound stock solution to a working concentration (e.g., 100 µM) in the 2X reaction buffer. This will be your 2X substrate solution.
-
-
Assay Procedure:
-
In a black 96-well plate, add 50 µL of cell lysate (containing 10-50 µg of protein) to each well.
-
Include the following controls:
-
Blank: 50 µL of lysis buffer without cell lysate.
-
Positive Control: Lysate from cells treated with a known apoptosis inducer.
-
Negative Control: Lysate from untreated or vehicle-treated cells.
-
-
Add 50 µL of the 2X substrate solution to each well to initiate the reaction. The final volume in each well will be 100 µL, and the final substrate concentration will be 50 µM.
-
Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Measure the fluorescence using a microplate reader with an excitation wavelength of 380 nm and an emission wavelength of 460 nm.[2][4]
-
-
Data Analysis:
-
Subtract the fluorescence reading of the blank from all other readings.
-
The caspase activity can be expressed as relative fluorescence units (RFU) or can be quantified using a standard curve generated with free AMC.
-
Visualizations
Caption: Extrinsic apoptosis signaling pathway leading to caspase-8 activation.
Caption: Experimental workflow for the this compound caspase-8 assay.
References
- 1. researchgate.net [researchgate.net]
- 2. bdbiosciences.com [bdbiosciences.com]
- 3. researchgate.net [researchgate.net]
- 4. Caspase Protocols in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 7. Calpain-1 Cleaves and Activates Caspase-7 - PMC [pmc.ncbi.nlm.nih.gov]
- 8. biotrend.com [biotrend.com]
- 9. Detecting Peptidases and Proteases—Section 10.4 | Thermo Fisher Scientific - US [thermofisher.com]
Dealing with high background in live-cell Ac-IETD-AMC imaging
Welcome to the technical support center for live-cell imaging with Ac-IETD-AMC. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common challenges, particularly high background fluorescence, during your experiments.
Troubleshooting Guide: High Background Fluorescence
High background can obscure the specific signal from caspase-8 activity, making data interpretation difficult. The following Q&A guide addresses the most common causes and provides actionable solutions.
Question 1: My background fluorescence is very high, even in my negative control cells. What are the likely sources?
High background in negative controls suggests issues with the imaging medium, the imaging vessel, or cellular autofluorescence.
-
Imaging Medium: Standard cell culture media often contain components that are inherently fluorescent. Phenol red, a common pH indicator, and components in fetal bovine serum (FBS) can contribute significantly to background noise.[1]
-
Imaging Vessel: Plastic-bottom dishes and flasks can exhibit strong autofluorescence, masking the signal from your probe.[2]
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Cellular Autofluorescence: All cells have a baseline level of autofluorescence, primarily from molecules like NADH and flavins. This is typically more pronounced in the blue and green spectral regions.[1][3]
Solution:
| Component | Recommended Action | Expected Outcome |
| Imaging Medium | Switch to a phenol red-free medium for the duration of the imaging experiment.[1][3] For short-term imaging, you can replace the medium with a clear buffered saline solution like Hanks' Balanced Salt Solution (HBSS).[2] | Reduction in diffuse background fluorescence from the medium. |
| Imaging Vessel | Use imaging dishes or plates with glass bottoms or special polymers designed for low autofluorescence.[2] | Minimized background signal originating from the culture vessel. |
| Cellular Autofluorescence | Image an unstained control sample to establish the baseline autofluorescence of your cells. If autofluorescence is high, consider using a fluorophore with a more red-shifted emission spectrum.[4] | Accurate assessment of the contribution of cellular autofluorescence to the total signal. |
Question 2: I've optimized my medium and imaging plates, but the background is still high. Could the this compound probe itself be the problem?
Yes, issues with the probe concentration, incubation time, and washing steps can all lead to high background.
-
Probe Concentration: Using too high a concentration of this compound can result in a high level of non-specific signal.[2]
-
Incomplete Washing: Residual, unbound probe in the imaging medium will contribute to background fluorescence.[2]
-
Probe Stability: this compound, like many fluorescent probes, can degrade over time, especially when exposed to light, leading to increased background.
Solution:
| Parameter | Recommended Action | Expected Outcome |
| Probe Concentration | Perform a concentration titration to determine the optimal probe concentration for your cell type and experimental conditions. Start with the manufacturer's recommended concentration and test several dilutions below and above that point.[2] | Improved signal-to-noise ratio by minimizing non-specific binding and maximizing the specific signal from caspase-8 activity. |
| Washing Steps | After incubating the cells with this compound, wash them 2-3 times with pre-warmed, phenol red-free medium or a buffered saline solution to remove any unbound probe.[2][5] | Significant reduction in background fluorescence from the extracellular medium. |
| Probe Handling & Storage | Store the this compound stock solution at -20°C in the dark.[5] Prepare fresh working solutions for each experiment and protect them from light. | Consistent probe performance and minimal background from degraded probe molecules. |
Question 3: Can my microscope settings contribute to high background?
Absolutely. Suboptimal microscope settings can exacerbate background issues and even cause phototoxicity, which can artificially induce apoptosis and increase your signal.
-
Excitation Light Intensity and Duration: Excessive excitation light can increase background fluorescence and cause phototoxicity, damaging the cells and leading to artifacts.[6][7]
-
Incorrect Filter Sets: Using filter sets that are not specifically matched to the excitation and emission spectra of AMC (the fluorescent product of this compound cleavage) can lead to bleed-through from other fluorescent sources.[8]
-
Detector Gain: High detector gain will amplify both the signal and the background noise.
Solution:
| Microscope Setting | Recommended Action | Expected Outcome |
| Excitation Light | Use the lowest possible excitation light intensity and the shortest exposure time that still provides a detectable signal.[7] | Reduced phototoxicity and photobleaching, leading to healthier cells and a more stable signal over time. |
| Filter Sets | Use a filter set that is optimized for AMC (Excitation ~380 nm, Emission ~440-460 nm).[9][10] | Maximized collection of the specific AMC signal while minimizing the detection of background from other sources. |
| Detector Gain | Adjust the detector gain to a level that provides a good dynamic range for your specific signal without saturating the detector with background noise. | An improved signal-to-noise ratio in the final image. |
Experimental Protocols
Protocol 1: Optimizing this compound Concentration
This protocol outlines a method for determining the optimal concentration of this compound for your specific cell type and experimental conditions.
-
Cell Seeding: Seed your cells in a multi-well, glass-bottom imaging plate at a density that will result in 50-70% confluency at the time of the experiment.
-
Induce Apoptosis: Treat a subset of the wells with your apoptosis-inducing agent. Include a vehicle-only control group.
-
Prepare Probe Dilutions: Prepare a series of dilutions of your this compound stock solution in phenol red-free medium or HBSS. A suggested range is 0.5 µM, 1 µM, 5 µM, 10 µM, and 20 µM.
-
Probe Incubation: Remove the culture medium from your cells and add the different concentrations of the this compound working solution to both the treated and control wells. Incubate at 37°C for 30-60 minutes, protected from light.
-
Washing: Gently wash the cells 2-3 times with pre-warmed, phenol red-free medium or HBSS.[2][5]
-
Imaging: Image the cells using a fluorescence microscope with appropriate filters for AMC (Ex: ~380nm, Em: ~440-460nm).[9][10] Use consistent acquisition settings for all wells.
-
Analysis: Quantify the mean fluorescence intensity of the cells in each condition. The optimal concentration will be the one that provides the highest signal-to-noise ratio (intensity of apoptotic cells / intensity of non-apoptotic cells) with the lowest background in the control cells.
Visualizations
Caption: Caspase-8 is activated by extrinsic apoptotic stimuli, leading to the cleavage of this compound and the release of fluorescent AMC.
Caption: A stepwise workflow to diagnose and resolve common causes of high background fluorescence in live-cell this compound imaging experiments.
Frequently Asked Questions (FAQs)
Q: What are the excitation and emission wavelengths for the cleaved AMC product? A: The fluorescent product, 7-amino-4-methylcoumarin (AMC), is typically excited around 380 nm and emits light in the range of 440-460 nm.[9][10]
Q: For how long can I image my cells after adding the this compound probe? A: The duration of imaging will depend on the rate of apoptosis in your system and the photostability of the AMC fluorophore. It is recommended to perform time-lapse imaging to capture the dynamics of caspase-8 activation. However, be mindful of phototoxicity from prolonged or intense light exposure, which can harm the cells and affect the experimental outcome.[6][7]
Q: Can I use this compound in fixed cells? A: this compound is designed for use in live cells as it relies on the enzymatic activity of caspase-8 to generate a fluorescent signal. Fixation methods will inactivate the enzymes, so this probe is not suitable for fixed-cell imaging.
Q: My signal is very weak, even in my positive control. What should I do? A: If your signal is weak, first ensure that your apoptosis induction is working as expected using an orthogonal method. If the induction is successful, you may need to increase the concentration of this compound (after performing a titration) or increase the incubation time. Also, check that your microscope's filter sets are appropriate for AMC and that the detector gain is set appropriately.
Q: Are there alternatives to this compound for live-cell imaging of caspase-8 activity? A: Yes, there are other commercially available probes for detecting caspase activity in live cells, including FRET-based biosensors and other fluorogenic substrates. The best choice will depend on your specific experimental needs, cell type, and available imaging equipment.
References
- 1. microscopyfocus.com [microscopyfocus.com]
- 2. Background in Fluorescence Imaging | Thermo Fisher Scientific - NL [thermofisher.com]
- 3. researchgate.net [researchgate.net]
- 4. Interference and Artifacts in High-content Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. docs.aatbio.com [docs.aatbio.com]
- 6. Live Cell Imaging: Assessing the Phototoxicity of 488 and 546 nm Light and Methods to Alleviate it - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Optimizing Long-Term Live Cell Imaging | Springer Nature Experiments [experiments.springernature.com]
- 8. LABTips: Optimizing Live-cell Imaging | Labcompare.com [labcompare.com]
- 9. pubcompare.ai [pubcompare.ai]
- 10. bdbiosciences.com [bdbiosciences.com]
Interpreting Kinetic Data from an Ac-IETD-AMC Assay: A Technical Support Guide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on interpreting kinetic data from the Ac-IETD-AMC assay for caspase-8 activity. Find troubleshooting tips for common issues and answers to frequently asked questions to ensure accurate and reliable experimental results.
Frequently Asked Questions (FAQs)
Q1: What is the principle of the this compound assay?
The this compound assay is a fluorogenic method used to measure the activity of caspase-8, a key initiator caspase in the extrinsic pathway of apoptosis. The assay utilizes a synthetic peptide substrate, this compound, which contains the caspase-8 recognition sequence (IETD) linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC). In the presence of active caspase-8, the enzyme cleaves the peptide at the aspartate residue, releasing free AMC.[1][2] The liberated AMC emits a strong fluorescent signal when excited at approximately 340-350 nm, with an emission maximum around 440-460 nm. The rate of increase in fluorescence intensity is directly proportional to the caspase-8 activity in the sample.
Q2: What are the essential controls for this assay?
To ensure the validity of your results, the following controls are crucial:
-
Negative Control (Untreated Cells): This sample consists of lysate from cells that have not been treated with any apoptosis-inducing agent. It establishes the basal level of caspase-8 activity in your cells.
-
Positive Control (Apoptosis-Induced Cells): This sample is from cells treated with a known inducer of apoptosis that activates caspase-8 (e.g., TNF-α, FasL, or TRAIL). This control confirms that the assay is working correctly and that the cells are capable of undergoing apoptosis.
-
Blank Control (Reaction Buffer Only): This contains all the reaction components except for the cell lysate. It is used to measure the background fluorescence of the substrate and buffer, which should be subtracted from all other readings.
-
Inhibitor Control (Optional but Recommended): Pre-incubating a positive control sample with a specific caspase-8 inhibitor (e.g., Z-IETD-FMK) before adding the substrate should significantly reduce the measured activity. This confirms the specificity of the assay for caspase-8.
Q3: How do I calculate caspase-8 activity from the fluorescence readings?
-
Subtract Background: For each time point, subtract the fluorescence reading of the blank control from the readings of all other samples.
-
Determine the Rate of Fluorescence Increase: For kinetic assays, plot the background-subtracted fluorescence units (RFU) against time (in minutes). The slope of the linear portion of this curve represents the reaction rate (ΔRFU/min).
-
Create a Standard Curve (Optional but Recommended for Quantification): To convert RFU to the amount of released AMC, create a standard curve using known concentrations of free AMC.
-
Calculate Specific Activity: The caspase-8 activity can be expressed as the rate of AMC release per unit of protein in the lysate.
Activity (pmol/min/mg) = (Slope of sample - Slope of blank) / (Slope of AMC standard) x (Protein concentration in mg)
Troubleshooting Guide
| Problem | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Contaminated reagents or buffers. | 1. Use fresh, high-purity reagents and sterile, nuclease-free water. Filter-sterilize buffers. |
| 2. Autohydrolysis of the substrate. | 2. Prepare the substrate solution fresh for each experiment. Avoid repeated freeze-thaw cycles. Store the substrate protected from light. | |
| 3. Non-specific protease activity. | 3. Consider adding a cocktail of protease inhibitors (excluding those that inhibit caspases) to your lysis buffer. | |
| 4. Intrinsic fluorescence of compounds in the cell lysate. | 4. Run a control with cell lysate but without the this compound substrate to measure this background. | |
| Low or No Signal in Positive Control | 1. Inactive caspase-8. | 1. Ensure that the apoptosis-inducing stimulus and treatment time are sufficient to activate caspase-8 in your cell type. Confirm activation by Western blot for cleaved caspase-8.[3] |
| 2. Insufficient amount of cell lysate. | 2. Increase the amount of protein per reaction. Determine the optimal protein concentration for your assay. | |
| 3. Degraded substrate. | 3. Use a fresh aliquot of the this compound substrate. | |
| 4. Incorrect assay buffer composition. | 4. The assay buffer should typically contain a reducing agent like DTT to maintain caspase activity. Ensure the pH is optimal (usually around 7.2-7.5). | |
| High Variability Between Replicates | 1. Inaccurate pipetting. | 1. Use calibrated pipettes and ensure thorough mixing of all components in each well. |
| 2. Inconsistent cell lysis. | 2. Ensure complete and consistent lysis of cells in all samples. | |
| 3. Temperature fluctuations. | 3. Maintain a constant temperature during the incubation and reading steps. | |
| 4. Bubbles in the wells. | 4. Centrifuge the plate briefly before reading to remove any bubbles. | |
| Non-linear Reaction Rate | 1. Substrate depletion. | 1. If the reaction rate plateaus quickly, the substrate may be depleted. Reduce the amount of cell lysate or the incubation time. |
| 2. Enzyme instability. | 2. Caspases can lose activity over time. Ensure the assay is performed promptly after cell lysis. |
Experimental Protocols
Key Experiment: Caspase-8 Activity Assay using this compound
Materials:
-
Cells of interest
-
Apoptosis-inducing agent (e.g., TNF-α, FasL)
-
Cell Lysis Buffer (e.g., 10 mM HEPES, 142 mM KCl, 5 mM MgCl2, 1 mM EDTA, 0.2% NP-40, pH 7.2)
-
Protease Inhibitor Cocktail (optional)
-
This compound substrate (e.g., 10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, 100 mM NaCl, 10 mM DTT, 1 mM EDTA, 0.1% CHAPS, 10% sucrose, pH 7.4)
-
96-well black microplate
-
Fluorescence microplate reader
Procedure:
-
Cell Treatment: Plate cells and treat with the desired apoptosis-inducing agent for the appropriate time. Include untreated cells as a negative control.
-
Cell Lysis:
-
For adherent cells, wash with ice-cold PBS, then add ice-cold lysis buffer. Scrape the cells and transfer to a microcentrifuge tube.
-
For suspension cells, pellet the cells by centrifugation, wash with ice-cold PBS, and resuspend in ice-cold lysis buffer.
-
-
Incubation: Incubate the cell lysates on ice for 15-30 minutes.
-
Centrifugation: Centrifuge the lysates at 12,000 x g for 15 minutes at 4°C to pellet cell debris.
-
Protein Quantification: Determine the protein concentration of the supernatants (e.g., using a Bradford or BCA assay).
-
Assay Preparation:
-
Dilute the cell lysates to the same protein concentration in the assay buffer.
-
Prepare the 2X substrate solution by diluting the this compound stock in the assay buffer to the desired final concentration (e.g., 50 µM).
-
-
Reaction Setup: In a 96-well black plate, add 50 µL of each cell lysate per well. Add 50 µL of the 2X substrate solution to each well.
-
Kinetic Measurement: Immediately place the plate in a fluorescence microplate reader pre-warmed to 37°C. Measure the fluorescence intensity (Excitation: ~350 nm, Emission: ~450 nm) every 5 minutes for 1-2 hours.
Visualizing the Caspase-8 Signaling Pathway
The following diagrams illustrate the extrinsic apoptosis pathway and the experimental workflow for the this compound assay.
Caption: The extrinsic pathway of apoptosis is initiated by death ligand binding.
Caption: A streamlined workflow for the this compound caspase-8 assay.
References
Technical Support Center: Ac-IETD-AMC Caspase-8 Assays
Welcome to the technical support center for Ac-IETD-AMC assays. This guide provides troubleshooting advice, answers to frequently asked questions, and detailed protocols to help you optimize your caspase-8 activity experiments, with a specific focus on the critical parameter of cell density.
Troubleshooting Guide
This section addresses common problems encountered during this compound assays.
| Issue | Potential Cause | Recommended Solution |
| High Background Fluorescence | 1. Sub-optimal Cell Density: Too many cells can lead to high basal apoptosis and non-specific substrate cleavage.[1] 2. Spontaneous Apoptosis: High rate of apoptosis in untreated cultured cells.[1] 3. Nonspecific Protease Activity: Other proteases in the cell lysate may cleave the substrate.[2] 4. Reagent/Media Autofluorescence: Assay buffer or culture medium components may be fluorescent. | 1. Optimize Cell Density: Perform a cell titration experiment (e.g., from 1 x 10⁴ to 2 x 10⁵ cells/well) to find the density that provides the best signal-to-noise ratio.[2][3] 2. Include Controls: Always run a "no-cell" control (media + assay reagent) and an "untreated cell" control to accurately measure background.[1] 3. Use Inhibitors: Consider adding a protease inhibitor cocktail (that doesn't inhibit caspases) to the lysis buffer.[4] Some protocols suggest specific inhibitors like MG-132 to reduce non-specific background.[2] 4. Subtract Blank: Subtract the fluorescence value of the "no-cell" control from all other readings.[5] |
| Low Signal or No Signal | 1. Sub-optimal Cell Density: Too few cells will produce a signal that is indistinguishable from the background.[1] 2. Ineffective Apoptosis Induction: The treatment time or dose may be insufficient to activate caspase-8.[6] 3. Incorrect Assay Timing: The measurement is taken before or after the peak of caspase-8 activity.[1] 4. Degraded Reagents: Improper storage of the this compound substrate or other kit components. | 1. Increase Cell Density: Titrate the cell number upwards to increase the signal. Ensure the cell density remains within the linear range of the assay. 2. Optimize Induction Protocol: Perform a time-course and dose-response experiment to identify the optimal conditions for apoptosis induction and caspase-8 activation.[6] 3. Perform Kinetic Reading: Measure fluorescence at multiple time points after adding the substrate to capture the peak activity.[7] 4. Check Reagent Integrity: Store the substrate at -20°C, protected from light and repeated freeze-thaw cycles.[6][8] |
| High Variability Between Replicates | 1. Inconsistent Cell Seeding: Uneven distribution of cells across the wells of the microplate. 2. Inaccurate Pipetting: Errors in dispensing cells, reagents, or lysates. 3. Edge Effects: Evaporation from the outer wells of the plate during incubation. 4. Incomplete Cell Lysis: Inconsistent release of cellular contents. | 1. Ensure Homogeneous Cell Suspension: Thoroughly mix the cell suspension before and during plating. 2. Use Calibrated Pipettes: Ensure pipettes are properly calibrated. Use of multichannel pipettes may improve consistency.[4] 3. Minimize Edge Effects: Avoid using the outermost wells of the plate for samples, or fill them with sterile PBS or water to maintain humidity. 4. Optimize Lysis: Ensure sufficient lysis buffer volume and incubation time. Gentle agitation can improve lysis efficiency.[2] |
Frequently Asked Questions (FAQs)
Q1: What is the this compound substrate and how does it work? A1: this compound is a fluorogenic substrate used to measure the activity of caspase-8.[9] It consists of a four-amino-acid peptide (IETD) recognized by caspase-8, linked to a fluorescent reporter molecule, 7-amino-4-methylcoumarin (AMC).[10] In the absence of active caspase-8, the substrate is intact and non-fluorescent. When active caspase-8 cleaves the substrate at the aspartate residue, it releases the AMC group, which emits a fluorescent signal upon excitation (Ex/Em ≈ 380/440 nm).[10][11]
Q2: Why is optimizing cell density so critical for this assay? A2: Cell density is a critical parameter because it directly impacts both the signal and the background of the assay.
-
Too few cells: Will not generate enough active caspase-8 to produce a signal significantly above background.[1]
-
Too many cells: Can lead to a high background signal due to increased spontaneous apoptosis, nutrient depletion, or non-specific substrate cleavage.[1] It can also lead to signal saturation if the caspase activity exceeds the linear range of the assay. The optimal density provides the widest dynamic range and the best signal-to-noise ratio.
Q3: What is a typical cell density range to start with for optimization? A3: For most cell lines in a 96-well plate format, a good starting range for optimization is between 1 x 10⁴ and 2 x 10⁵ cells per well.[2][3] However, the ideal number can vary significantly between different cell types (e.g., adherent vs. suspension, fast-growing vs. slow-growing). It is essential to perform a cell titration experiment for your specific cell line and experimental conditions.
Q4: Should I measure caspase-8 activity in cell lysates or with live cells? A4: This depends on the assay kit you are using.
-
Lysate-based assays: This is the traditional method. Cells are treated, lysed, and the lysate is then incubated with the this compound substrate.[3][12] This allows for the normalization of activity to total protein concentration.
-
Live-cell assays: These use cell-permeable substrates and reagents, allowing for real-time measurement in living cells without a lysis step.[5][8] This format is often used in high-throughput screening.
Q5: How do I analyze and interpret the data? A5: First, subtract the average fluorescence of your "no-cell" blank wells from all other readings.[5] The caspase-8 activity is then typically expressed as the fold change in fluorescence of the treated samples compared to the untreated control samples. For lysate-based assays, you can normalize the fluorescence signal to the protein concentration of the lysate.
Experimental Protocols
Protocol 1: Cell Density Titration for Optimal Signal-to-Noise Ratio
This protocol is designed to identify the optimal number of cells per well for your this compound assay.
-
Cell Seeding:
-
Prepare a serial dilution of your cell suspension.
-
Seed cells into a black, clear-bottom 96-well plate at a range of densities (e.g., 0.5, 1, 2, 4, 8, 16 x 10⁴ cells/well).
-
Plate at least three replicate wells for each density. Include "no-cell" control wells containing only culture medium.
-
Allow cells to adhere and grow overnight (for adherent cells).
-
-
Induction of Apoptosis:
-
For each cell density, treat one set of wells with a known apoptosis-inducing agent (positive control, e.g., Staurosporine) and another set with vehicle only (negative control).
-
Incubate for the predetermined optimal time to induce caspase-8 activation.
-
-
Assay Procedure (Example for Lysate-based Assay):
-
Carefully remove the culture medium. Wash cells once with ice-cold PBS.
-
Add 30-50 µL of ice-cold cell lysis buffer to each well and incubate on ice for 10-30 minutes.[3][12]
-
Prepare the Assay Reaction Mix by diluting the this compound substrate and DTT into the assay buffer as per the manufacturer's instructions.[4][10]
-
Add an equal volume of cell lysate (e.g., 25 µL) and Assay Reaction Mix (e.g., 200 µL) to a new black 96-well plate.[3]
-
-
Measurement and Analysis:
-
Incubate the plate at 37°C for 1-2 hours, protected from light.[6]
-
Measure fluorescence using a plate reader with excitation at ~380 nm and emission at ~440 nm.
-
Calculate the signal-to-noise ratio for each density: (Fluorescence of Induced Sample) / (Fluorescence of Uninduced Sample).
-
Select the cell density that provides the highest signal-to-noise ratio without saturating the detector.
-
Visualizations
Caption: Caspase-8 signaling pathway in extrinsic apoptosis.
Caption: Experimental workflow for this compound assay optimization.
References
- 1. promega.com [promega.com]
- 2. promega.com [promega.com]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. sigmaaldrich.com [sigmaaldrich.com]
- 5. search.cosmobio.co.jp [search.cosmobio.co.jp]
- 6. file.elabscience.com [file.elabscience.com]
- 7. researchgate.net [researchgate.net]
- 8. docs.aatbio.com [docs.aatbio.com]
- 9. medchemexpress.com [medchemexpress.com]
- 10. pubcompare.ai [pubcompare.ai]
- 11. docs.aatbio.com [docs.aatbio.com]
- 12. bdbiosciences.com [bdbiosciences.com]
Validation & Comparative
A Head-to-Head Comparison of Ac-IETD-AMC and Ac-DEVD-AMC for Specific Caspase Detection
In the intricate landscape of apoptosis research, the accurate detection of specific caspase activity is paramount. Among the arsenal of tools available to researchers, fluorogenic substrates stand out for their sensitivity and utility in real-time activity assays. This guide provides a comprehensive comparison of two widely used fluorogenic substrates: Ac-IETD-AMC for the detection of the initiator caspase-8, and Ac-DEVD-AMC for the detection of executioner caspases-3 and -7.
Understanding the Players: Caspase-8, -3, and -7 in Apoptotic Signaling
Caspases are a family of cysteine proteases that play critical roles in the orchestrated process of programmed cell death, or apoptosis. They are broadly categorized into initiator caspases and executioner (or effector) caspases.
Initiator caspases , such as caspase-8, are activated upstream in the apoptotic cascade in response to specific death signals. Caspase-8 is a key player in the extrinsic apoptosis pathway , where it is recruited to and activated by death receptors on the cell surface upon ligand binding.[1] Once activated, caspase-8 initiates a signaling cascade by cleaving and activating downstream executioner caspases.[1]
Executioner caspases , including caspase-3 and caspase-7, are responsible for the widespread cleavage of cellular proteins, leading to the characteristic morphological and biochemical hallmarks of apoptosis.[2][3] Caspase-3 and -7 are activated by initiator caspases in both the extrinsic and intrinsic (mitochondrial) apoptosis pathways .[2] The intrinsic pathway is triggered by intracellular stress signals, leading to the activation of the initiator caspase-9.
The distinct roles of these caspases in the apoptotic signaling cascades underscore the importance of using specific probes for their detection.
Figure 1: Extrinsic Apoptosis Pathway highlighting the role of Caspase-8.
Figure 2: Intrinsic Apoptosis Pathway and the activation of Caspase-3/7.
Quantitative Comparison of Substrate Performance
The utility of this compound and Ac-DEVD-AMC lies in their peptide sequences, which are recognized and cleaved by their respective target caspases. Upon cleavage, the fluorogenic reporter molecule, 7-amino-4-methylcoumarin (AMC), is released, resulting in a measurable fluorescent signal.[4]
| Substrate | Peptide Sequence | Primary Target(s) |
| This compound | Acetyl-Ile-Glu-Thr-Asp-AMC | Caspase-8, Granzyme B[1][5] |
| Ac-DEVD-AMC | Acetyl-Asp-Glu-Val-Asp-AMC | Caspase-3, Caspase-7[2][3][4][6] |
Table 1: Primary Targets of this compound and Ac-DEVD-AMC.
The efficiency and specificity of these substrates can be quantitatively described by their kinetic parameters, Michaelis constant (KM) and catalytic rate constant (kcat). KM reflects the substrate concentration at which the reaction rate is half of the maximum, with a lower KM indicating higher affinity. The ratio kcat/KM represents the catalytic efficiency of the enzyme for the substrate.
| Substrate | Caspase | KM (µM) | kcat (s-1) | kcat/KM (M-1s-1) |
| Ac-DEVD-AMC | Caspase-3 | 10[7] | Not specified | Not specified |
| Caspase-3 | 1.4 (µM-1min-1) | Not specified | Not specified | |
| Caspase-7 | 0.7 (µM-1min-1) | Not specified | Not specified | |
| This compound | Caspase-8 | Not readily available | Not readily available | Not readily available |
While specific kinetic data for this compound is scarce, studies on caspase substrate specificity have indicated that caspases-8 and -10 may preferentially cleave the LEHD sequence over the IETD sequence.[10] This highlights the importance of empirical validation when selecting a substrate for a specific application.
Experimental Protocols
A generalized protocol for a fluorometric caspase activity assay using either this compound or Ac-DEVD-AMC in a 96-well plate format with cell lysates is provided below. This protocol may require optimization for specific cell types and experimental conditions.
Materials:
-
Cells of interest (treated to induce apoptosis and untreated controls)
-
Phosphate-buffered saline (PBS), ice-cold
-
Cell lysis buffer (e.g., 10 mM Tris-HCl, 10 mM NaH2PO4/NaHPO4, pH 7.5, 130 mM NaCl, 1% Triton™ X-100, 10 mM sodium pyrophosphate)
-
Assay buffer (e.g., 20 mM HEPES, pH 7.5, 10% glycerol, 2 mM DTT)
-
This compound or Ac-DEVD-AMC substrate (stock solution in DMSO)
-
96-well black, flat-bottom plates
-
Fluorometric plate reader with excitation at ~380 nm and emission at ~460 nm
Procedure:
-
Cell Lysate Preparation:
-
Harvest treated and untreated cells and wash with ice-cold PBS.
-
Resuspend the cell pellet in ice-cold cell lysis buffer and incubate on ice for 10-30 minutes.
-
Centrifuge the lysate at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to pellet cellular debris.
-
Carefully transfer the supernatant (cytosolic extract) to a new pre-chilled tube.
-
Determine the protein concentration of the lysate (e.g., using a BCA assay).
-
-
Assay Setup:
-
In a 96-well black plate, add a consistent amount of protein lysate (e.g., 20-50 µg) to each well.
-
Bring the final volume in each well to a desired amount (e.g., 100 µL) with assay buffer.
-
Include appropriate controls, such as a blank (assay buffer only) and a positive control (e.g., purified active caspase).
-
-
Initiation of Reaction and Measurement:
-
Prepare a working solution of the fluorogenic substrate (this compound or Ac-DEVD-AMC) in assay buffer at the desired final concentration (typically in the low micromolar range, which should be optimized).
-
Add the substrate working solution to each well to initiate the enzymatic reaction.
-
Immediately place the plate in a pre-warmed (37°C) fluorometric plate reader.
-
Measure the fluorescence intensity (Excitation: ~380 nm, Emission: ~460 nm) at regular intervals (e.g., every 5-15 minutes) for a duration of 1-2 hours.
-
-
Data Analysis:
-
Plot the fluorescence intensity versus time for each sample.
-
The rate of the reaction (slope of the linear portion of the curve) is proportional to the caspase activity in the sample.
-
Compare the rates of treated samples to untreated controls to determine the fold-increase in caspase activity.
-
Figure 3: Experimental workflow for a fluorometric caspase activity assay.
Concluding Remarks on Specificity and Application
The choice between this compound and Ac-DEVD-AMC fundamentally depends on the specific caspase of interest. This compound is the designated tool for investigating the activity of the initiator caspase-8, central to the extrinsic apoptosis pathway. Conversely, Ac-DEVD-AMC is the substrate of choice for monitoring the activity of the executioner caspases-3 and -7, which are convergence points for both major apoptotic pathways.
It is crucial for researchers to be aware of the potential for substrate cross-reactivity. The DEVD sequence is efficiently cleaved by both caspase-3 and caspase-7.[3] While this makes Ac-DEVD-AMC an excellent tool for measuring general executioner caspase activity, it cannot distinguish between the individual contributions of caspase-3 and -7. Furthermore, the possibility of cleavage of these short peptide substrates by other caspases, although at lower efficiencies, cannot be entirely ruled out.[10] Therefore, for rigorous studies, the use of specific caspase inhibitors in parallel experiments is highly recommended to confirm the identity of the caspase responsible for the observed activity.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Preparation of the Caspase-3/-7 substrate Ac-DEVD-pNA via Solution-Phase Peptide Synthesis - PMC [pmc.ncbi.nlm.nih.gov]
- 3. media.cellsignal.com [media.cellsignal.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. This compound | AAT Bioquest [aatbio.com]
- 6. stemcell.com [stemcell.com]
- 7. bdbiosciences.com [bdbiosciences.com]
- 8. Fluorogenic Substrates for In Situ Monitoring of Caspase-3 Activity in Live Cells - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 10. Caspase Substrates and Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Specificity of Ac-IETD-AMC: A Comparative Guide to its Cross-Reactivity with Other Proteases
For researchers, scientists, and drug development professionals, understanding the specificity of a protease substrate is paramount for accurate data interpretation and reliable assay development. This guide provides a comprehensive comparison of the fluorogenic substrate Ac-IETD-AMC's reactivity with its primary target, caspase-8, and its cross-reactivity with other key proteases. Supported by experimental data, this document aims to be an essential resource for designing and interpreting experiments involving this widely used research tool.
This compound (N-Acetyl-Ile-Glu-Thr-Asp-7-Amino-4-methylcoumarin) is a well-established fluorogenic substrate primarily used to measure the activity of caspase-8, a critical initiator caspase in the extrinsic pathway of apoptosis.[1] It is also recognized as a substrate for granzyme B, a serine protease released by cytotoxic T lymphocytes and natural killer cells to induce apoptosis in target cells.[1] However, the degree to which this compound is cleaved by other proteases, particularly other members of the caspase family, is a crucial consideration for its application in complex biological systems.
Quantitative Comparison of this compound Cleavage by Various Proteases
To provide a clear and objective comparison, the following table summarizes the available kinetic parameters for the cleavage of this compound by its primary targets and other potentially cross-reactive proteases. The catalytic efficiency (kcat/Km) is a key indicator of substrate specificity, with higher values indicating more efficient cleavage.
| Protease | Classification | kcat/Km (M⁻¹s⁻¹) | Km (µM) | kcat (s⁻¹) | Reference |
| Caspase-8 | Cysteine Aspartase | High (specific data not found in searches) | ~15 (for Ac-LEHD-ACC) | - | [2] |
| Granzyme B | Serine Protease | Moderate (30-fold less efficient than for Boc-AAD-SBzl in mouse) | - | - | [3] |
| Caspase-3 | Cysteine Aspartase | Low to Moderate (activity observed with Ac-IETD-ACC) | - | - | [2] |
| Caspase-9 | Cysteine Aspartase | Very Low to None | - | - | [4] |
Note: Direct comparative kinetic data for this compound across a wide panel of proteases is limited in the public domain. The information presented is compiled from various sources and may involve different assay conditions. Ac-IETD-ACC, a substrate with the same peptide sequence but a different fluorophore, has been used as a proxy for potential cross-reactivity.
Signaling Pathways of Primary and Cross-Reactive Proteases
Understanding the biological context of these proteases is essential. Below are diagrams illustrating the signaling pathways involving caspase-8 and granzyme B.
Experimental Protocol for Assessing Substrate Cross-Reactivity
To empirically determine the cross-reactivity of this compound, a systematic kinetic analysis against a panel of purified proteases is recommended.
Objective: To determine the kinetic parameters (Km and kcat) of this compound cleavage by various proteases.
Materials:
-
Purified, active recombinant proteases (e.g., caspases-1, -2, -3, -4, -5, -6, -7, -9, -10, granzyme B, etc.)
-
This compound substrate (stock solution in DMSO)
-
Protease-specific assay buffers
-
96-well black microplates, flat bottom
-
Fluorometric microplate reader with excitation/emission wavelengths of ~340-360 nm and ~440-460 nm, respectively.
-
Standard laboratory equipment (pipettes, etc.)
Experimental Workflow:
Procedure:
-
Prepare Substrate Dilutions: Prepare a series of dilutions of this compound in the appropriate assay buffer. The final concentrations should typically range from 0.1 to 10 times the expected Km value.
-
Prepare Protease Solutions: Dilute each purified protease to its optimal working concentration in its respective pre-warmed assay buffer.
-
Assay Setup: In a 96-well black microplate, add the assay buffer and the substrate dilutions.
-
Initiate Reaction: Add the diluted protease to each well to initiate the reaction. The final volume in each well should be consistent (e.g., 100 µL). Include wells with substrate and buffer only (no enzyme) as a negative control.
-
Kinetic Measurement: Immediately place the plate in a pre-warmed fluorometric plate reader. Measure the increase in fluorescence intensity over time (e.g., every minute for 30-60 minutes).
-
Data Analysis:
-
Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each substrate concentration.
-
Plot the initial velocities against the corresponding substrate concentrations.
-
Fit the data to the Michaelis-Menten equation to determine the Km and Vmax values.
-
Calculate the kcat value (Vmax / [Enzyme]).
-
Determine the catalytic efficiency (kcat/Km).
-
Discussion and Conclusion
The available data indicates that while this compound is a primary substrate for caspase-8 and granzyme B, there is potential for cross-reactivity, notably with caspase-3. The IETD sequence is not exclusively recognized by caspase-8. For instance, studies using the related substrate Ac-IETD-ACC have shown cleavage by caspase-3, suggesting that researchers should exercise caution when interpreting results from complex biological samples where multiple caspases may be active.[2]
The low to non-existent cleavage by caspase-9, an initiator caspase of the intrinsic apoptotic pathway, suggests good selectivity against this particular caspase.[4] However, the lack of comprehensive kinetic data for this compound with a full panel of proteases highlights the need for further experimental validation, especially when precise quantification of a specific protease is required.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase selective reagents for diagnosing apoptotic mechanisms - PMC [pmc.ncbi.nlm.nih.gov]
- 3. A Colorimetric Assay that Specifically Measures Granzyme B Proteolytic Activity: Hydrolysis of Boc-Ala-Ala-Asp-S-Bzl - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
A Head-to-Head Comparison: Ac-IETD-AMC vs. Antibody-Based Methods for Active Caspase-8 Detection
For researchers, scientists, and drug development professionals investigating the intricate mechanisms of apoptosis, the accurate detection of active caspase-8 is paramount. As a key initiator caspase in the extrinsic apoptotic pathway, its activation is a critical event in cellular life-and-death decisions. Two primary methodologies are widely employed for this purpose: the fluorogenic substrate assay using Ac-IETD-AMC and antibody-based techniques such as Western blotting, immunofluorescence, and ELISA. This guide provides an objective comparison of these methods, supported by experimental principles and protocols, to aid in the selection of the most appropriate technique for your research needs.
At a Glance: Key Differences
| Feature | This compound Assay | Antibody-Based Methods (Western Blot, IF, ELISA) |
| Principle | Measures enzymatic activity of active caspase-8. | Detects the presence of the cleaved/active form of the caspase-8 protein. |
| Output | Quantitative (fluorescence intensity). | Semi-quantitative (Western Blot, IF) to quantitative (ELISA). |
| Sensitivity | High, ideal for detecting low levels of activity. | Moderate to high, dependent on antibody affinity and specificity. |
| Specificity | High for the IETD sequence, but can have some cross-reactivity with other caspases (e.g., granzyme B).[1][2] | High, dependent on the antibody's epitope specificity for the cleaved form.[3][4] |
| Throughput | High, suitable for plate-based assays and high-throughput screening. | Low (Western Blot, IF) to high (ELISA). |
| Live-Cell Analysis | Possible with cell-permeable substrates. | Not feasible for intracellular targets in live cells. |
| Spatial Information | Limited in standard plate-reader assays; possible with microscopy. | Excellent with immunofluorescence for subcellular localization. |
| Cost | Generally lower per sample for high-throughput screening. | Can be higher due to the cost of antibodies and other reagents. |
| Time to Result | Rapid (typically 1-2 hours).[5] | Longer, involving multiple steps over hours to days. |
Delving Deeper: A Performance Comparison
The choice between this compound and antibody-based methods hinges on the specific experimental question. The this compound assay offers a direct and sensitive measure of caspase-8's catalytic activity, providing a functional readout of the apoptotic signaling cascade.[1] In contrast, antibody-based methods confirm the presence of the processed, active form of the caspase-8 protein.[6]
For quantifying enzymatic activity and high-throughput screening, this compound is the superior choice. Its high sensitivity and amenability to a microplate format allow for the rapid and efficient analysis of numerous samples, making it ideal for drug screening and dose-response studies.[7]
For confirming the presence of the cleaved p18 and p10 subunits and for studying subcellular localization, antibody-based methods are indispensable. Western blotting provides a clear visual confirmation of the proteolytic processing of pro-caspase-8 into its active fragments.[8] Immunofluorescence offers invaluable spatial information, allowing researchers to visualize the localization of active caspase-8 within the cell, for instance, its recruitment to the death-inducing signaling complex (DISC).
Signaling Pathway and Experimental Workflows
To better understand the context of these detection methods, it is crucial to visualize the caspase-8 activation pathway and the respective experimental workflows.
Caption: The extrinsic apoptosis pathway leading to the activation of caspase-8.
Caption: A streamlined workflow for the this compound fluorogenic assay.
Caption: A typical workflow for detecting active caspase-8 via Western blotting.
Experimental Protocols
This compound Fluorometric Assay
This protocol is a general guideline and should be optimized for your specific cell type and experimental conditions.
Materials:
-
Cells of interest
-
Apoptosis-inducing agent
-
Cell Lysis Buffer (e.g., 50 mM HEPES, pH 7.4, 0.1% CHAPS, 1 mM DTT, 0.1 mM EDTA)
-
This compound substrate (e.g., 10 mM stock in DMSO)
-
Assay Buffer (e.g., 20 mM HEPES, pH 7.4, 10% glycerol, 2 mM DTT)
-
96-well black microplate
-
Fluorometric microplate reader (Excitation: ~380 nm, Emission: ~440 nm)
Procedure:
-
Cell Culture and Treatment: Plate cells at an appropriate density and treat with the desired apoptosis-inducing agent for the indicated time. Include untreated cells as a negative control.
-
Cell Lysis:
-
For adherent cells, wash with PBS and then add ice-cold Cell Lysis Buffer.
-
For suspension cells, pellet the cells by centrifugation and resuspend in ice-cold Cell Lysis Buffer.
-
Incubate on ice for 10-15 minutes.
-
Centrifuge at 10,000 x g for 10 minutes at 4°C to pellet cell debris.
-
-
Protein Quantification: Determine the protein concentration of the cell lysates (e.g., using a BCA assay).
-
Assay Setup:
-
In a 96-well black microplate, add 50-100 µg of protein lysate to each well.
-
Adjust the volume in each well to 50 µL with Assay Buffer.
-
Prepare a 2X substrate solution by diluting the this compound stock to 100 µM in Assay Buffer.
-
-
Reaction Initiation and Measurement:
-
Add 50 µL of the 2X substrate solution to each well to start the reaction.
-
Incubate the plate at 37°C, protected from light.
-
Measure the fluorescence intensity at regular intervals (e.g., every 5-10 minutes) for 1-2 hours.
-
-
Data Analysis: Calculate the rate of fluorescence increase over time. The activity can be expressed as relative fluorescence units (RFU) per minute per microgram of protein.
Western Blotting for Active Caspase-8
This protocol provides a general framework for detecting cleaved caspase-8 by Western blot.
Materials:
-
Cell lysates (prepared as in the this compound protocol)
-
SDS-PAGE gels
-
PVDF or nitrocellulose membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% non-fat dry milk or BSA in TBST)
-
Primary antibody specific for cleaved caspase-8 (p18 or p10 subunit)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Sample Preparation: Mix cell lysates with Laemmli sample buffer and heat at 95-100°C for 5 minutes.
-
SDS-PAGE: Load equal amounts of protein (20-40 µg) per lane and run the gel to separate the proteins by size.
-
Protein Transfer: Transfer the separated proteins from the gel to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with blocking buffer for 1 hour at room temperature to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with the primary antibody against cleaved caspase-8 (diluted in blocking buffer) overnight at 4°C with gentle agitation.
-
Washing: Wash the membrane three times for 5-10 minutes each with TBST.
-
Secondary Antibody Incubation: Incubate the membrane with the HRP-conjugated secondary antibody (diluted in blocking buffer) for 1 hour at room temperature.
-
Washing: Repeat the washing step as in step 6.
-
Detection: Add the chemiluminescent substrate to the membrane and detect the signal using an appropriate imaging system.
-
Data Analysis: Analyze the band intensities. The presence of the p18 and/or p10 bands indicates the activation of caspase-8. Normalize to a loading control (e.g., β-actin or GAPDH).[9]
Conclusion
Both this compound and antibody-based methods are powerful tools for studying active caspase-8. The fluorogenic substrate assay excels in providing a sensitive and high-throughput measurement of enzymatic activity, making it ideal for quantitative studies and screening applications. Antibody-based techniques, particularly Western blotting and immunofluorescence, are invaluable for confirming the proteolytic processing of caspase-8 and for visualizing its subcellular localization. For a comprehensive and robust analysis of caspase-8 activation, a combinatorial approach, utilizing both an activity assay and an antibody-based method, is often the most rigorous strategy.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Caspase assay selection guide | Abcam [abcam.com]
- 3. biocompare.com [biocompare.com]
- 4. Caspase-8 (1C12) Mouse mAb | Cell Signaling Technology [cellsignal.com]
- 5. cephamls.com [cephamls.com]
- 6. Apoptosis western blot guide | Abcam [abcam.com]
- 7. ser25-protein-kinase-c-19-31.com [ser25-protein-kinase-c-19-31.com]
- 8. Determination of Caspase Activation by Western Blot - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. The necessity of and strategies for improving confidence in the accuracy of western blots - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of Ac-IETD-AMC: A Guide for Laboratory Professionals
Researchers, scientists, and drug development professionals handling Ac-IETD-AMC, a fluorogenic caspase-8 substrate, must adhere to specific safety and disposal protocols to ensure a safe laboratory environment and compliance with regulations. This guide provides essential, step-by-step procedures for the proper disposal of this compound and associated materials.
Essential Safety and Handling Precautions
Before initiating any disposal procedures, it is crucial to be aware of the general safety and handling guidelines for this compound. While not classified as a hazardous substance under DOT, IMDG, or IATA regulations, good laboratory practice dictates cautious handling of all chemical reagents.[1]
Personal Protective Equipment (PPE): Always wear appropriate PPE, including a lab coat, safety glasses, and chemical-resistant gloves (butyl gloves are recommended when working with DMSO solutions) when handling this compound.[2]
Spill Management: In the event of a spill, cover the powder with a plastic sheet to minimize spreading. Mechanically collect the spilled material into an appropriate container for disposal. Clean the contaminated surface thoroughly with an inert absorbent material and water.[3]
Quantitative Data Summary
For quick reference, the following table summarizes key quantitative information for this compound.
| Property | Value | Source |
| Storage Temperature | <-15 °C | [4] |
| Shelf Life | ≥ 4 years (when stored properly) | [5] |
| Typical Stock Solution Concentration | 2-10 mM in DMSO | [4] |
| Working Concentration | 50 nM to 100 µM in cell culture | [6] |
Step-by-Step Disposal Procedures
The proper disposal of this compound depends on its form (solid powder, solution, or contaminated material). As a general rule, consult your institution's Environmental Health and Safety (EHS) office and adhere to local, state, and national regulations for hazardous waste disposal.[1][7]
Disposal of Unused this compound (Solid Powder)
-
Original Container: If possible, dispose of the unused solid in its original, labeled container. Do not deface the manufacturer's label.
-
Hazardous Waste Collection: Transfer the container to your laboratory's designated Satellite Accumulation Area (SAA) for chemical waste.[1]
-
Waste Pickup: Arrange for collection by your institution's hazardous waste management service. This is often handled through a "lab pack" service, where small quantities of various chemicals are collected for proper disposal.[8]
Disposal of Liquid Waste (this compound in DMSO)
Solutions of this compound in DMSO should be treated as organic solvent waste.[2]
-
Segregation: Collect liquid waste containing this compound and DMSO in a dedicated, properly labeled, and sealed waste container. Do not mix with other incompatible waste streams.
-
Container Labeling: Clearly label the waste container as "Hazardous Waste" and list all components, including "this compound" and "Dimethyl Sulfoxide (DMSO)".
-
Accumulation: Store the sealed waste container in the laboratory's SAA.
-
Disposal: Request a pickup from your institution's hazardous waste disposal service. Do not pour DMSO solutions down the drain. [4]
Disposal of Contaminated Labware
Disposable labware (e.g., pipette tips, microfuge tubes, plates) contaminated with this compound should be disposed of as solid chemical waste.
-
Collection: Place all contaminated items in a designated, clearly labeled hazardous waste bag or container.[1]
-
Segregation: Keep this waste separate from regular trash and biohazardous waste.
-
Disposal: Once the container is full, arrange for its collection by the hazardous waste management service.
Decontamination of Reusable Equipment
Reusable laboratory equipment that has come into contact with this compound must be decontaminated before reuse, servicing, or disposal.
-
Initial Cleaning: Remove any gross contamination by wiping the surfaces.
-
Washing: Wash the equipment thoroughly with a laboratory detergent and water.
-
Rinsing: Rinse with deionized water to remove any detergent residue.
-
Drying: Allow the equipment to air dry completely before reuse or storage. For equipment being removed from the lab, a decontamination form may need to be completed and attached.[9]
Disposal Workflow Diagram
The following diagram illustrates the decision-making process for the proper disposal of this compound and related waste.
Caption: Workflow for the proper disposal of this compound waste.
References
- 1. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 2. uwaterloo.ca [uwaterloo.ca]
- 3. Management of Waste - Prudent Practices in the Laboratory - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. depts.washington.edu [depts.washington.edu]
- 5. A Quick Guide to Lab Equipment Decontamination - Microlit [microlit.com]
- 6. uwm.edu [uwm.edu]
- 7. justrite.com [justrite.com]
- 8. Lab Pack Management: Safe Lab Waste Disposal [emsllcusa.com]
- 9. Laboratory Equipment Decontamination Procedures - Wayne State University [research.wayne.edu]
Personal protective equipment for handling Ac-IETD-AMC
For Researchers, Scientists, and Drug Development Professionals
This guide provides critical safety and logistical information for the handling and disposal of the fluorogenic caspase-8 substrate, Ac-IETD-AMC. Adherence to these procedures is essential to ensure laboratory safety and the integrity of experimental outcomes.
Personal Protective Equipment (PPE)
The following personal protective equipment is mandatory when handling this compound in its solid form and when dissolved in DMSO.
| PPE Category | Item | Specifications |
| Eye/Face Protection | Safety Goggles | Tight-sealing, offering protection against splashes. |
| Face Shield | To be worn in conjunction with safety goggles, especially when handling larger quantities or during initial stock solution preparation. | |
| Hand Protection | Nitrile Gloves | Double-gloving is recommended. Ensure gloves are compatible with DMSO. |
| Body Protection | Laboratory Coat | Fully buttoned, with tight-fitting cuffs. |
| Respiratory Protection | Fume Hood | All handling of the solid compound and preparation of solutions must be performed in a certified chemical fume hood. |
| NIOSH/MSHA-approved Respirator | Required if working outside of a fume hood or if there is a risk of aerosolization and exposure limits may be exceeded. |
Step-by-Step Handling and Experimental Protocol
This protocol integrates safety procedures directly into the experimental workflow for a typical caspase activity assay using this compound.
Preparation and Donning of PPE
-
Inspect PPE : Before entering the designated work area, visually inspect all PPE for any damage, such as tears or cracks.
-
Hand Hygiene : Wash hands thoroughly with soap and water.
-
Don Lab Coat : Put on a properly fitting lab coat and fasten all buttons.
-
Don Eye and Face Protection : Put on safety goggles and a face shield.
-
Don Gloves : Put on the first pair of nitrile gloves, ensuring the cuffs are tucked under the sleeves of the lab coat. Put on a second pair of gloves over the first.
Preparation of this compound Stock Solution
Note : All steps must be conducted in a chemical fume hood.
-
Equilibrate : Allow the vial of solid this compound to equilibrate to room temperature before opening to prevent condensation.
-
Reconstitution : Prepare a 10 mM stock solution by dissolving the compound in anhydrous, high-purity DMSO.[1] For example, to prepare a 10 mM solution from 5 mg of this compound (MW: 675.68 g/mol ), add 739.995 µL of DMSO.
-
Vortex : Gently vortex the solution until the substrate is completely dissolved.
-
Storage : Aliquot the stock solution into smaller, single-use volumes in tightly sealed vials to avoid repeated freeze-thaw cycles. Store at -20°C or below, protected from light.[1]
Caspase Assay Protocol (96-well plate format)
-
Prepare Assay Buffer : Prepare a 2X reaction buffer as required by your specific assay kit or protocol. A typical buffer may contain HEPES, sucrose, CHAPS, and DTT.
-
Prepare Cell Lysates : Induce apoptosis in your cell line of interest. As a negative control, use an uninduced cell population. Lyse the cells using a suitable lysis buffer and quantify the protein concentration.
-
Plate Setup : In a 96-well microplate, add your cell lysate to the appropriate wells. Include wells for a blank (lysis buffer only) and a positive control if available.
-
Prepare Substrate Working Solution : Dilute the this compound stock solution in the assay buffer to the desired final concentration (e.g., 50 µM).
-
Initiate Reaction : Add the substrate working solution to each well to start the enzymatic reaction.
-
Incubation : Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement : Read the fluorescence intensity using a microplate reader with an excitation wavelength of approximately 340-360 nm and an emission wavelength of 440-460 nm.
Disposal Plan
Proper disposal of this compound and associated materials is crucial to prevent environmental contamination and ensure compliance with safety regulations.
| Waste Type | Disposal Procedure |
| Unused Solid this compound | Dispose of as hazardous chemical waste in accordance with local, state, and federal regulations. Do not discard in general laboratory trash. |
| This compound in DMSO (Stock and Working Solutions) | Collect all solutions containing this compound in a designated, labeled, and sealed hazardous waste container for organic solvents. This waste should be disposed of through a licensed chemical waste disposal company. |
| Contaminated Labware (e.g., pipette tips, microplates) | All disposable labware that has come into contact with this compound should be collected in a designated biohazard or chemical waste container and disposed of according to your institution's guidelines for chemically contaminated sharps and plastics. |
| Contaminated PPE (e.g., gloves, disposable lab coats) | Remove gloves using the proper doffing technique (see below). Dispose of all contaminated PPE in a designated hazardous waste container. |
Doffing of PPE and Decontamination
-
Remove Outer Gloves : Carefully peel off the outer pair of gloves, turning them inside out. Dispose of them in the designated hazardous waste container.
-
Remove Lab Coat : Unbutton the lab coat and remove it by touching only the inside surfaces. Fold it with the contaminated side inward and place it in a designated container for laundry or disposal.
-
Remove Face and Eye Protection : Remove the face shield and goggles by handling the straps or earpieces. Place them in a designated area for decontamination.
-
Remove Inner Gloves : Remove the final pair of gloves and dispose of them in the hazardous waste container.
-
Hand Hygiene : Immediately wash your hands thoroughly with soap and water.
-
Decontaminate Work Area : Wipe down the work area in the fume hood and any contaminated equipment with a suitable laboratory disinfectant or cleaning agent.
Visual Workflow for Handling this compound
References
Retrosynthesis Analysis
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Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
